Product packaging for QTX125 TFA(Cat. No.:)

QTX125 TFA

Cat. No.: B8210184
M. Wt: 531.4 g/mol
InChI Key: YVRBCQZCFZYITL-UHFFFAOYSA-N
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Description

QTX125 TFA is a useful research compound. Its molecular formula is C25H20F3N3O7 and its molecular weight is 531.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20F3N3O7 B8210184 QTX125 TFA

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5.C2HF3O2/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30;3-2(4,5)1(6)7/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRBCQZCFZYITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(N2)C3=CC=C(C=C3)O)C4=COC=C4)C(=O)NO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

QTX125 TFA: A Technical Guide to a Potent and Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of QTX125 TFA, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). It details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes associated cellular pathways and workflows.

Core Compound and Mechanism of Action

QTX125 is a novel small molecule, chemically identified as 3-(3-furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide.[1] It is often formulated as a trifluoroacetate (TFA) salt (this compound) to enhance its water solubility and stability.[2]

The primary mechanism of action of QTX125 is the potent and highly selective inhibition of HDAC6, a class IIb histone deacetylase.[1][3][4] Unlike other HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6 is predominantly located in the cytoplasm and deacetylates non-histone proteins, most notably α-tubulin.

By selectively inhibiting HDAC6, QTX125 leads to the hyperacetylation of α-tubulin. This post-translational modification is associated with alterations in microtubule stability and function, which in turn triggers a cascade of events culminating in programmed cell death (apoptosis). This apoptotic response is characterized by the activation of the intrinsic caspase pathway, evidenced by the cleavage of caspase-9, caspase-8, caspase-3, and Poly (ADP-ribose) polymerase (PARP).

Quantitative Data

HDAC Isoform Selectivity

QTX125 demonstrates exceptional selectivity for HDAC6 over other HDAC isoforms. The following table summarizes the in vitro enzymatic activity of 11 HDACs in the presence of QTX125.

HDAC Isoform% Inhibition (at 1 µM QTX125)IC50
HDAC6 >95% < 1 nM
HDAC1<10%> 50 nM
HDAC2<10%Not Reported
HDAC3<10%Not Reported
HDAC4<10%Not Reported
HDAC5<10%Not Reported
HDAC7<10%Not Reported
HDAC8<10%Not Reported
HDAC9<10%Not Reported
HDAC10<10%Not Reported
HDAC11<10%Not Reported

Data sourced from Pérez-Salvia et al., Haematologica, 2018.

Anti-tumor Efficacy in Mantle Cell Lymphoma (MCL)

QTX125 exhibits potent cytotoxic effects against MCL cell lines and primary patient samples.

Cell TypeIC50 (µM)
Primary MCL Sample (Patient AA3319)0.120
Primary MCL Sample (Patient AA9683)0.182

Data sourced from Pérez-Salvia et al., Haematologica, 2018.

QTX125 has shown the strongest growth-inhibitory effects in Burkitt cell lymphoma, follicular lymphoma, and mantle cell lymphoma among a panel of 48 human cancer cell lines.

Signaling and Experimental Workflow Visualizations

This compound Signaling Pathway

QTX125_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation acetylated_alpha_tubulin Hyperacetylated α-tubulin alpha_tubulin->acetylated_alpha_tubulin Acetylation mitochondrion Mitochondrion acetylated_alpha_tubulin->mitochondrion Disruption of microtubule function caspase9 Caspase-9 mitochondrion->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation caspase8 Caspase-8 caspase8->caspase3 Activation PARP PARP caspase3->PARP Cleavage apoptosis Apoptosis caspase3->apoptosis Execution cleaved_PARP Cleaved PARP

Caption: this compound inhibits HDAC6, leading to α-tubulin hyperacetylation and apoptosis.

Experimental Workflow for In Vitro Efficacy

In_Vitro_Workflow cluster_assays Efficacy Assays start Start cell_culture Culture MCL Cell Lines (MINO, REC-1, IRM-2, HBL-2) start->cell_culture treatment Treat with this compound (25-500 nM for 24-48h) cell_culture->treatment mts_assay MTS Assay (Cell Viability) treatment->mts_assay annexin_v_pi Annexin V/PI Staining (Apoptosis) treatment->annexin_v_pi western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis mts_assay->data_analysis annexin_v_pi->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's in vitro efficacy in MCL cell lines.

QTX125 Synthesis Overview

Synthesis_Workflow start_material 4-hydroxyacetophenone + 3-furaldehyde step1 Aldol Condensation start_material->step1 intermediate1 α,β-unsaturated ketone step1->intermediate1 step2 Reaction with ethyl nitroacetate intermediate1->step2 intermediate2 Oxidized mixture step2->intermediate2 step3 Nef Reaction intermediate2->step3 intermediate3 γ-ketoester step3->intermediate3 step4 Cyclization (Ammonium salts) intermediate3->step4 intermediate4 Ethyl 3-(furan-3-yl)-5- (4-hydroxyphenyl)-1H- pyrrole-2-carboxylate step4->intermediate4 step5 Deprotection intermediate4->step5 intermediate5 Carboxylic acid step5->intermediate5 step6 Coupling with methyl 4-(aminomethyl)benzoate intermediate5->step6 intermediate6 Amide intermediate step6->intermediate6 step7 Final Elaboration intermediate6->step7 final_product QTX125 step7->final_product

Caption: High-level overview of the 7-step synthesis of QTX125.

Experimental Protocols

Cell Viability (MTS Assay)
  • Cell Seeding: Seed mantle cell lymphoma (MCL) cell lines in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat MCL cells with this compound (e.g., 25-500 nM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., Alexa Fluor® 488 Annexin V/Dead Cell Apoptosis Kit).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, cleaved caspases-3, -8, -9, cleaved PARP, and a loading control (e.g., actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously implant MCL cell lines (e.g., REC-1 or MINO) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Administer this compound intraperitoneally at a dose of 60 mg/kg. A typical dosing schedule is daily for 5 days, followed by 2 days off, for 4 weeks.

  • Tumor Measurement: Measure tumor volume every two days using calipers (Volume = (length × width²)/2).

  • Data Analysis: Compare the tumor growth in the this compound-treated group to a vehicle-treated control group.

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor with significant anti-tumor activity, particularly in hematological malignancies such as mantle cell lymphoma. Its mechanism of action, centered on the induction of α-tubulin hyperacetylation and subsequent apoptosis, provides a targeted approach to cancer therapy. The data and protocols presented herein offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

References

The Role of HDAC6 Inhibition in Mantle Cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin's lymphoma with a generally poor prognosis. While standard chemo-immunotherapy regimens can induce initial responses, relapse is common, necessitating the development of novel therapeutic strategies. One promising avenue of investigation is the targeting of epigenetic regulators, particularly histone deacetylases (HDACs). Among the HDAC family, HDAC6 has emerged as a compelling therapeutic target in MCL due to its primary cytoplasmic localization and its role in regulating the acetylation of non-histone proteins crucial for cancer cell survival and proliferation. This technical guide provides an in-depth overview of the role of HDAC6 inhibition in MCL, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

The Rationale for Targeting HDAC6 in Mantle Cell Lymphoma

HDAC6, a class IIb histone deacetylase, is unique in its cytoplasmic localization and its substrate specificity for non-histone proteins.[1] Its primary targets include α-tubulin and heat shock protein 90 (Hsp90), key players in cellular processes frequently dysregulated in cancer.[1]

Key Functions of HDAC6 in Cancer:

  • Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 influences microtubule stability and function, which is critical for cell motility, division, and intracellular transport.[1]

  • Protein Quality Control: HDAC6 is a central component of the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. It facilitates the transport of ubiquitinated protein aggregates to the aggresome for subsequent degradation via autophagy.[2][3] This function is particularly important in malignant cells, which often exhibit high levels of proteotoxic stress.

  • Chaperone Function: HDAC6 deacetylates and regulates the activity of Hsp90, a chaperone protein essential for the stability and function of numerous oncoproteins.

In mantle cell lymphoma, HDAC6 is often overexpressed and its activity is essential for MCL cell growth. The observation that HDAC6 knockout mice are viable suggests that specific inhibition of HDAC6 may be better tolerated than non-selective pan-HDAC inhibitors.

Preclinical Efficacy of HDAC6 Inhibitors in Mantle Cell Lymphoma

A growing body of preclinical evidence supports the therapeutic potential of selective HDAC6 inhibitors in MCL, both as single agents and in combination with other therapies.

Single-Agent Activity

Selective HDAC6 inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in various MCL cell lines and primary patient samples.

Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors in Mantle Cell Lymphoma

InhibitorCell Line / Sample TypeIC50 (µM)Reference(s)
QTX125 Primary MCL Sample (Patient AA3319)0.120
Primary MCL Sample (Patient AA9683)0.182
Ricolinostat (ACY-1215) Jeko-1Not explicitly stated, but potent
MinoNot explicitly stated, but potent
Granta-519Not explicitly stated, but potent
Tubastatin A Not specified for MCLIC50 of 0.015 µM in a cell-free assay
In Vivo Antitumor Activity

In xenograft models of mantle cell lymphoma, selective HDAC6 inhibitors have shown significant tumor growth inhibition. For instance, the HDAC6 inhibitor QTX125, administered intraperitoneally at 60 mg/kg, led to a significant reduction in tumor volume in mice bearing REC-1 and MINO cell xenografts. The extent of tumor growth blockage was comparable to that observed with the standard chemotherapeutic agent cyclophosphamide.

Table 2: In Vivo Efficacy of QTX125 in Mantle Cell Lymphoma Xenograft Models

Cell LineTreatmentTumor Volume ReductionReference(s)
REC-1QTX125 (60 mg/kg, i.p.)Significant inhibition compared to control
MINOQTX125 (60 mg/kg, i.p.)Significant inhibition compared to control
Synergistic Combinations

The efficacy of HDAC6 inhibitors can be enhanced when combined with other anti-cancer agents, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.

  • With BTK Inhibitors: The combination of the selective HDAC6 inhibitor ACY-1215 (Ricolinostat) with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib resulted in a synergistic three-fold increase in apoptosis in MCL cell lines.

  • With Bendamustine: Ricolinostat in combination with the alkylating agent bendamustine showed synergistic apoptosis-inducing effects in lymphoma cell lines.

  • With IMiDs: Selective HDAC6 inhibitors like ricolinostat and ACY-241 have demonstrated profound synergies with immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide in killing MCL cells.

Key Signaling Pathways Modulated by HDAC6 Inhibition

HDAC6 inhibition impacts multiple signaling pathways that are critical for the survival and proliferation of mantle cell lymphoma cells.

The Aggresome Pathway and Protein Degradation

Malignant cells, including MCL, often produce a large amount of misfolded proteins, leading to proteotoxic stress. HDAC6 plays a crucial role in managing this stress through the aggresome pathway.

dot

Aggresome_Pathway Figure 1. The Role of HDAC6 in the Aggresome Pathway. cluster_cytoplasm Cytoplasm Misfolded_Ub_Proteins Misfolded/ Ubiquitinated Proteins HDAC6 HDAC6 Misfolded_Ub_Proteins->HDAC6 Binds via ZnF-UBP domain Dynein_Motor Dynein Motor Complex HDAC6->Dynein_Motor Recruits Microtubule Microtubule Track Dynein_Motor->Microtubule Moves along Aggresome Aggresome Microtubule->Aggresome Transports to Autophagy Autophagy/ Lysosomal Degradation Aggresome->Autophagy Cleared by HDAC6_Inhibitor HDAC6 Inhibitor (e.g., Ricolinostat) HDAC6_Inhibitor->HDAC6 Inhibits

Caption: HDAC6 facilitates the transport of misfolded proteins to the aggresome for degradation.

HDAC6 binds to polyubiquitinated misfolded proteins via its zinc finger ubiquitin-binding domain (ZnF-UBP) and recruits the dynein motor complex. This complex then transports the protein aggregates along microtubule tracks to the microtubule-organizing center (MTOC), where they are sequestered into an aggresome. The aggresome is subsequently cleared by autophagy. Inhibition of HDAC6 disrupts this process, leading to the accumulation of toxic protein aggregates and inducing apoptosis.

The STAT3/PD-L1 Immune Evasion Pathway

HDAC6 has been shown to regulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that enables cancer cells to evade the host immune system.

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STAT3_PDL1_Pathway Figure 2. HDAC6 Regulation of the STAT3/PD-L1 Pathway. cluster_cell Mantle Cell Lymphoma Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC6 HDAC6 STAT3 STAT3 HDAC6->STAT3 Required for phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation PDL1_Gene PD-L1 Gene pSTAT3->PDL1_Gene Binds to promoter & activates transcription HDAC6_Inhibitor HDAC6 Inhibitor HDAC6_Inhibitor->HDAC6 Inhibits PDL1_mRNA PD-L1 mRNA PDL1_Protein PD-L1 Protein PDL1_mRNA->PDL1_Protein Translation Immune_Evasion Immune Evasion PDL1_Protein->Immune_Evasion Leads to

Caption: HDAC6 promotes PD-L1 expression via STAT3 activation, contributing to immune evasion.

Mechanistically, HDAC6 is required for the phosphorylation and activation of the transcription factor STAT3. Activated, phosphorylated STAT3 (pSTAT3) translocates to the nucleus and binds to the promoter of the CD274 gene, which encodes PD-L1, thereby upregulating its expression. By inhibiting HDAC6, the phosphorylation of STAT3 is reduced, leading to decreased PD-L1 expression and potentially enhancing the anti-tumor immune response.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC6 inhibitors in mantle cell lymphoma.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • MCL cell lines (e.g., Jeko-1, Mino, Granta-519)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 96-well plates

  • HDAC6 inhibitor (e.g., QTX125, Ricolinostat)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCL cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of the HDAC6 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of α-Tubulin Acetylation

Western blotting is used to detect the levels of acetylated α-tubulin, a direct substrate of HDAC6, as a pharmacodynamic marker of HDAC6 inhibition.

Materials:

  • MCL cells

  • HDAC6 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies:

    • Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1, Sigma-Aldrich)

    • Mouse anti-α-tubulin (loading control, e.g., clone DM1A, Sigma-Aldrich)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat MCL cells with the HDAC6 inhibitor for a specified time (e.g., 24 hours). Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with an HDAC6 inhibitor.

Materials:

  • MCL cells

  • HDAC6 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MCL cells with the HDAC6 inhibitor for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both the adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of HDAC6 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MCL cell line (e.g., REC-1, Mino)

  • Matrigel (optional)

  • HDAC6 inhibitor formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MCL cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the HDAC6 inhibitor (e.g., by intraperitoneal injection or oral gavage) according to a predetermined schedule and dose. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

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Experimental_Workflow Figure 3. General Experimental Workflow for Preclinical Evaluation. Start Start: Select HDAC6 Inhibitor and MCL Model In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies Cell_Viability Cell Viability Assay (MTS) In_Vitro_Studies->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro_Studies->Apoptosis_Assay Western_Blot Western Blot (Ac-α-tubulin) In_Vitro_Studies->Western_Blot In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies Xenograft_Model Xenograft Model In_Vivo_Studies->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment Data_Analysis Data Analysis and Conclusion Tumor_Growth->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: A typical workflow for the preclinical assessment of HDAC6 inhibitors in mantle cell lymphoma.

Conclusion and Future Directions

The selective inhibition of HDAC6 represents a highly promising therapeutic strategy for mantle cell lymphoma. Preclinical studies have consistently demonstrated the potent anti-tumor activity of HDAC6 inhibitors, both as single agents and in combination with other targeted therapies and conventional chemotherapy. The multifaceted mechanism of action, involving the disruption of protein quality control, modulation of key oncogenic signaling pathways, and potential enhancement of anti-tumor immunity, provides a strong rationale for their clinical development.

Future research should focus on:

  • Optimizing Combination Strategies: Further investigation into the synergistic effects of HDAC6 inhibitors with other novel agents, such as BCL-2 inhibitors and CAR-T cell therapy, is warranted.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to HDAC6 inhibitor therapy will be crucial for the successful clinical translation of these agents.

  • Clinical Evaluation: The continued clinical investigation of selective HDAC6 inhibitors in well-designed trials for patients with relapsed/refractory MCL is essential to fully realize their therapeutic potential.

References

The Biological Effects of α-Tubulin Hyperacetylation by QTX125: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects stemming from α-tubulin hyperacetylation induced by QTX125, a potent and highly selective Histone Deacetylase 6 (HDAC6) inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Executive Summary

QTX125 is a small-molecule inhibitor that demonstrates exceptional selectivity for HDAC6, an enzyme primarily located in the cytoplasm responsible for the deacetylation of non-histone proteins, most notably α-tubulin.[1] By inhibiting HDAC6, QTX125 leads to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing significant anti-tumor effects.[1] Preclinical studies have shown that QTX125 is effective in inducing growth arrest and programmed cell death in various cancer models, with a particularly strong effect observed in mantle cell lymphoma (MCL).[1][2] The primary mechanisms of action include the induction of apoptosis and the modulation of cellular processes such as autophagy and the ubiquitin-proteasome system. With a favorable preclinical safety and pharmacokinetic profile, QTX125 is a promising candidate for further clinical investigation in both hematologic and solid tumors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity and efficacy of QTX125 from preclinical studies.

Table 1: HDAC Isoform Selectivity of QTX125

HDAC IsoformIC50 (nM)
HDAC6< 1
HDAC1> 50

Data sourced from in vitro enzymatic assays.

Table 2: In Vitro Anti-proliferative Activity of QTX125

Cell Line TypeCancer TypeIC50 (µM)
Mantle Cell Lymphoma (Primary Sample 1)Mantle Cell Lymphoma0.120
Mantle Cell Lymphoma (Primary Sample 2)Mantle Cell Lymphoma0.182

IC50 values were determined after 72 hours of treatment.

Table 3: Cellular Effects of QTX125 in Mantle Cell Lymphoma (MCL) Cell Lines

EffectCell Lines TestedEffective Concentration
Induction of α-tubulin hyperacetylationMINO, REC-1, IRM-2, HBL-2As low as 10 nM
Induction of ApoptosisMINO, REC-1, IRM-2, HBL-225-500 nM

Data obtained from Western blot and flow cytometry analyses.

Core Signaling Pathways and Mechanisms of Action

QTX125's primary mechanism of action is the selective inhibition of HDAC6, leading to the hyperacetylation of its key substrate, α-tubulin. This event triggers a cascade of downstream biological effects, culminating in anti-tumor activity.

HDAC6 Inhibition and α-Tubulin Hyperacetylation

HDAC6 is a class IIb histone deacetylase that is predominantly localized in the cytoplasm. A key substrate of HDAC6 is α-tubulin, a component of microtubules. Deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics, cell motility, and intracellular transport. QTX125, by selectively inhibiting HDAC6, prevents the deacetylation of α-tubulin, leading to its hyperacetylation. This modification alters microtubule stability and function, contributing to the anti-cancer effects of the compound.

HDAC6_Inhibition QTX125 QTX125 HDAC6 HDAC6 QTX125->HDAC6 alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation acetylated_alpha_tubulin Hyperacetylated α-tubulin alpha_tubulin->acetylated_alpha_tubulin Acetylation acetylated_alpha_tubulin->alpha_tubulin Deacetylation

Mechanism of QTX125-induced α-tubulin hyperacetylation.
Induction of Apoptosis

A primary consequence of QTX125 treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is evidenced by the externalization of phosphatidylserine (detected by Annexin V staining) and the activation of the caspase cascade. Treatment with QTX125 leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, ultimately resulting in the cleavage of PARP and the dismantling of the cell.

Apoptosis_Pathway cluster_0 QTX125 Treatment QTX125 QTX125 HDAC6_inhibition HDAC6 Inhibition QTX125->HDAC6_inhibition tubulin_hyperacetylation α-tubulin Hyperacetylation HDAC6_inhibition->tubulin_hyperacetylation caspase8 Caspase-8 (cleaved) tubulin_hyperacetylation->caspase8 caspase9 Caspase-9 (cleaved) tubulin_hyperacetylation->caspase9 caspase3 Caspase-3 (cleaved) caspase8->caspase3 caspase9->caspase3 PARP PARP (cleaved) caspase3->PARP apoptosis Apoptosis PARP->apoptosis Autophagy_UPS cluster_0 Normal Cellular Function cluster_1 Effect of QTX125 misfolded_proteins Misfolded Proteins ubiquitination Ubiquitination misfolded_proteins->ubiquitination ub_proteins Ubiquitinated Proteins ubiquitination->ub_proteins HDAC6_normal HDAC6 ub_proteins->HDAC6_normal aggresome Aggresome Formation HDAC6_normal->aggresome autophagy Autophagy aggresome->autophagy QTX125 QTX125 HDAC6_inhibited HDAC6 QTX125->HDAC6_inhibited disrupted_aggresome Disrupted Aggresome Formation HDAC6_inhibited->disrupted_aggresome impaired_autophagy Impaired Autophagy disrupted_aggresome->impaired_autophagy protein_accumulation Misfolded Protein Accumulation impaired_autophagy->protein_accumulation apoptosis Apoptosis protein_accumulation->apoptosis Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies enzymatic_assay HDAC Isoform Selectivity Assay western_blot Western Blot for α-tubulin Acetylation enzymatic_assay->western_blot cell_culture Cancer Cell Line Culture cell_culture->western_blot mts_assay Cell Viability (MTS) Assay cell_culture->mts_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay caspase_cleavage Caspase Cleavage (Western Blot) western_blot->caspase_cleavage autophagy_markers Autophagy Marker Analysis western_blot->autophagy_markers xenograft_model Xenograft Mouse Model mts_assay->xenograft_model apoptosis_assay->caspase_cleavage in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) xenograft_model->in_vivo_efficacy

References

Unraveling the Apoptotic Mechanisms of QTX125 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the apoptotic pathways induced by QTX125 TFA, a novel and potent small-molecule inhibitor of histone deacetylase 6 (HDAC6). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.

Introduction

This compound has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of mantle cell lymphoma (MCL).[1][2] Its primary mechanism of action involves the selective inhibition of HDAC6, an enzyme implicated in the proliferation and survival of various cancer cells.[2] A key consequence of HDAC6 inhibition by this compound is the induction of programmed cell death, or apoptosis, in malignant cells. This guide will dissect the molecular pathways through which this compound elicits this apoptotic response.

Quantitative Analysis of Apoptotic Induction

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines and primary patient samples. The following table summarizes the key quantitative data related to the induction of apoptosis.

Cell Line/Sample TypeAssayParameterValueReference
Primary MCL Sample 1Cell ViabilityIC500.120 µM[1]
Primary MCL Sample 2Cell ViabilityIC500.182 µM[1]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through a coordinated activation of both the intrinsic and extrinsic apoptotic pathways. This dual-pronged attack ensures a robust and efficient elimination of cancer cells.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. Evidence suggests that this compound treatment leads to the activation of caspase-9, a key initiator caspase of the intrinsic pathway.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. The activation of caspase-8, an initiator caspase of the extrinsic pathway, has been observed following this compound administration, indicating the involvement of this pathway.

The Common Execution Pathway

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of caspase-3 and PARP has been demonstrated in cells treated with this compound.

QTX125_Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondria Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-9->Caspase-3 Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis PARP Cleavage->Apoptosis This compound This compound This compound->Death Receptors Induces This compound->Mitochondria Induces

Fig. 1: Apoptotic signaling pathways induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the apoptotic pathways induced by this compound.

Cell Viability Assay (MTS Assay)

Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Purpose: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

AnnexinV_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvest Cell Harvest This compound Treatment->Cell Harvest Wash with PBS Wash with PBS Cell Harvest->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V & PI Add Annexin V & PI Resuspend in Binding Buffer->Add Annexin V & PI Incubate Incubate Add Annexin V & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Fig. 2: Experimental workflow for Annexin V/PI staining.
Western Blot Analysis for Apoptotic Markers

Purpose: To detect the cleavage and activation of key apoptotic proteins.

Protocol:

  • Treat cells with this compound and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or tubulin is typically used as a loading control.

Conclusion

This compound effectively induces apoptosis in cancer cells, particularly in mantle cell lymphoma, by activating both the intrinsic and extrinsic apoptotic pathways. The cleavage of caspases-9, -8, and -3, along with PARP, confirms the engagement of these critical cell death mechanisms. The potent pro-apoptotic activity of this compound, demonstrated through robust preclinical data, underscores its potential as a valuable candidate for further development in cancer therapy.

References

A Technical Whitepaper on the Discovery and Synthesis of QTX125: A Novel HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QTX125 is a novel, potent, and highly selective small-molecule inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant antitumor activity in preclinical models, particularly in mantle cell lymphoma (MCL).[1][2][3][4] Developed by Quimatryx, this pioneering compound is currently advancing to clinical trials, marking a significant step in the development of epigenetic therapies for cancer.[5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of QTX125.

Introduction: The Role of HDAC6 in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. While most HDACs are located in the nucleus and act on histone proteins, HDAC6 is unique as it is primarily found in the cytoplasm. Its main substrates are non-histone proteins such as α-tubulin and the heat shock protein Hsp90. Through its deacetylase activity, HDAC6 is involved in a variety of cellular processes, including protein trafficking and degradation, cell shape and migration, and microtubule dynamics. Its deregulation has been linked to various diseases, including cancer, making it an attractive target for therapeutic intervention. QTX125 was designed as a highly selective inhibitor of HDAC6, aiming to exploit these unique cellular functions for cancer therapy.

Discovery and Design of QTX125

The design of QTX125 was based on the structural differences between HDAC6 and other HDAC isoforms. The hydrophobic channel of HDAC6 is wider than that of other HDAC subtypes, suggesting that bulkier aromatic moieties in an inhibitor's structure could enhance selectivity for HDAC6. Taking this into account, QTX125, with the chemical name 3-(3-furyl)-N-{4-[(hydroxyamino) carbonyl]benzyl}-5-(4-hydroxyphenyl)- 1H-pyrrole-2-carboxamide, was synthesized.

Synthesis of QTX125

QTX125 is synthesized through a 7-step procedure that is well-suited for large-scale production.

Experimental Protocol: Synthesis of QTX125

The synthesis of QTX125 follows a multi-step pathway:

  • Aldol Condensation: The synthesis begins with an aldol condensation reaction of 4-hydroxyacetophenone with 3-furaldehyde to yield the corresponding α,β-unsaturated ketone.

  • Michael Addition: The resulting ketone is then treated with ethyl nitroacetate and triethylamine.

  • Nef Reaction: The mixture from the previous step is oxidized via the Nef reaction with sodium ethoxide to produce the γ-ketoester.

  • Cyclization: A cyclization reaction of the ester in the presence of ammonium salts yields ethyl 3-(furan-3-yl)-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxylate in good yields.

  • Deprotection: The methyl ester group of the pyrrole is deprotected.

  • Amide Coupling: The resulting carboxylic acid is coupled with methyl 4-(aminomethyl)benzoate to form the corresponding amide.

  • Hydroxamic Acid Formation: The final step involves further elaboration to produce the hydroxamic acid, yielding QTX125.

Mechanism of Action and Biological Activity

QTX125 functions as a potent and highly selective inhibitor of HDAC6. Its mechanism of action is centered on the hyperacetylation of HDAC6's primary substrate, α-tubulin, which leads to the disruption of microtubule dynamics, ultimately inducing programmed cell death (apoptosis) in cancer cells.

Signaling Pathway of QTX125-Induced Apoptosis

QTX125_Pathway QTX125 QTX125 HDAC6 HDAC6 Inhibition QTX125->HDAC6 aTubulin α-tubulin Hyperacetylation HDAC6->aTubulin Microtubule Microtubule Disruption aTubulin->Microtubule Caspase9 Caspase-9 Cleavage Microtubule->Caspase9 Induces Caspase8 Caspase-8 Cleavage Microtubule->Caspase8 Induces Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: QTX125 inhibits HDAC6, leading to apoptosis.

Preclinical Data

In Vitro Activity

QTX125 has demonstrated potent growth-inhibitory effects across various cancer cell lines, particularly those of hematological origin.

Table 1: In Vitro Enzymatic Activity of QTX125 against HDAC Isoforms

HDAC Isoform% Inhibition by QTX125
HDAC1Minimal
HDAC2Minimal
HDAC3Minimal
HDAC4Minimal
HDAC5Minimal
HDAC6 Significant
HDAC7Minimal
HDAC8Minimal
HDAC9Minimal
HDAC10Minimal
HDAC11Minimal

Note: This table is a qualitative summary based on the high selectivity reported. Specific percentage inhibition values were not detailed in the provided search results.

Table 2: Growth-Inhibitory Effect (IC50) of QTX125 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCL Patient Sample 1Mantle Cell Lymphoma0.120
MCL Patient Sample 2Mantle Cell Lymphoma0.182

Data extracted from in vitro studies on primary patient samples.

Experimental Protocol: Cell Viability (MTS) Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with varying concentrations of QTX125 (e.g., 25-500 nM) for 24-48 hours.

  • MTS Reagent Addition: Following incubation, MTS reagent is added to each well.

  • Incubation: Plates are incubated to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Reading: The absorbance is measured at 490 nm using a plate reader to determine cell viability.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Protocol: Western Blot for Protein Acetylation and Apoptosis Markers
  • Cell Lysis: Cells treated with QTX125 are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against acetylated α-tubulin, cleaved caspase-9, caspase-8, caspase-3, and PARP.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Activity

QTX125 has shown significant antitumor activity in xenograft mouse models of mantle cell lymphoma.

Table 3: In Vivo Efficacy of QTX125

Xenograft ModelTreatmentOutcome
REC-1QTX125 (60 mg/kg, i.p., daily for 5 days for 4 weeks)Significant inhibition of tumor growth
MINOQTX125 (60 mg/kg, i.p., daily for 5 days for 4 weeks)Significant inhibition of tumor growth

Data extracted from preclinical mouse studies.

Experimental Workflow: Xenograft Mouse Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture MCL Cell Culture (REC-1, MINO) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment QTX125 (60 mg/kg, i.p.) or Vehicle Control Randomization->Treatment Monitoring Tumor Volume Monitoring (every 2 days) Treatment->Monitoring Data_Analysis Comparison of Tumor Growth Curves Monitoring->Data_Analysis

Caption: Workflow for assessing QTX125 in vivo efficacy.

Clinical Development

Quimatryx has received approval from the Chinese National Medical Products Administration (NMPA) to initiate Phase I clinical trials for QTX125 in patients with advanced solid and hematologic tumors. The first-in-human study will assess the dose escalation and safety of QTX125 as both a single agent and in combination with standard-of-care therapies.

Conclusion

QTX125 is a promising, highly selective HDAC6 inhibitor with demonstrated preclinical antitumor activity. Its unique mechanism of action, favorable safety profile in preclinical models, and progression to clinical trials highlight its potential as a novel epigenetic therapy for cancer. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy in human patients.

References

Understanding the TFA Salt Form of QTX125 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of QTX125, a potent and highly selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). The focus is on the trifluoroacetate (TFA) salt form, which is commonly used in preclinical research due to its favorable physicochemical properties. This document details the mechanism of action, quantitative efficacy data, and comprehensive experimental protocols for the use of QTX125 TFA salt in a laboratory setting.

Introduction to QTX125 and its TFA Salt Form

QTX125 is a novel synthetic compound identified as a highly potent and selective inhibitor of HDAC6, an enzyme implicated in the progression of various cancers, including hematological malignancies like mantle cell lymphoma (MCL).[1] Its selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a promising candidate for targeted cancer therapy.[1]

In research and development, QTX125 is frequently utilized as a trifluoroacetate (TFA) salt. The TFA counter-ion is introduced during the purification process, typically through reverse-phase high-performance liquid chromatography (HPLC).[2] While the biological activity is conferred by the QTX125 molecule itself, the TFA salt form offers significant advantages for laboratory use, including enhanced stability and aqueous solubility, which facilitate the preparation of stock solutions and experimental assays.[2]

dot

Caption: Logical relationship of this compound salt and its advantages.

Physicochemical Properties

PropertyValue
Chemical Name 3-(3-furyl)-N-{4-[(hydroxyamino) carbonyl]benzyl}-5-(4-hydroxyphenyl)- 1H-pyrrole-2-carboxamide
Molecular Formula C23H19N3O5 (for the free base)
Molecular Weight 417.42 g/mol (for the free base)
Form Typically supplied as a solid powder.
Solubility Soluble in DMSO. The TFA salt form generally exhibits improved aqueous solubility.
Storage Store as a solid powder at -20°C for long-term stability. In solvent, store at -80°C.

Mechanism of Action

QTX125 exerts its anti-tumor effects through the selective inhibition of HDAC6. HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins like α-tubulin. The inhibition of HDAC6 by QTX125 leads to the hyperacetylation of α-tubulin, a key component of microtubules. This disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, the induction of apoptosis (programmed cell death).[1] The apoptotic pathway is initiated through the cleavage of caspases-9, -8, and -3, and PARP.

dot

HDAC6_Pathway QTX125 QTX125 HDAC6 HDAC6 QTX125->HDAC6 Inhibition alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation acetylated_alpha_tubulin Hyperacetylated α-tubulin alpha_tubulin->acetylated_alpha_tubulin Acetylation microtubule_dynamics Disrupted Microtubule Dynamics acetylated_alpha_tubulin->microtubule_dynamics apoptosis Apoptosis microtubule_dynamics->apoptosis caspases Caspase-9, -8, -3 Cleavage apoptosis->caspases PARP PARP Cleavage apoptosis->PARP

Caption: Signaling pathway of QTX125-mediated HDAC6 inhibition.

In Vitro Efficacy

QTX125 has demonstrated potent cytotoxic activity across a range of human cancer cell lines, with particularly strong effects observed in hematologic malignancies. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Line TypeCell Line(s)72-hour IC50 (µM)
Mantle Cell Lymphoma (MCL) MINO, REC-1, IRM-2, HBL-20.120 - 0.182
Primary MCL Samples Patient-derived0.120, 0.182
Burkitt's Lymphoma Multiple linesPotent activity
Follicular Lymphoma Multiple linesPotent activity

Data compiled from published studies.

In Vivo Efficacy

In preclinical xenograft models, QTX125 has shown significant anti-tumor activity, effectively inhibiting tumor growth.

Model SystemDosing RegimenOutcome
REC-1 Xenograft (nude mice) 60 mg/kg, intraperitoneal, various schedulesSignificant inhibition of lymphoma growth
MINO Xenograft (nude mice) 60 mg/kg, intraperitoneal, 5 days on/2 days offSignificant inhibition of lymphoma growth

Data compiled from published studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving QTX125.

Cell Viability (MTS) Assay

This protocol is for determining the IC50 value of QTX125 in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound salt

  • DMSO (for stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound salt in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of QTX125. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for α-Tubulin Acetylation

This protocol is to assess the effect of QTX125 on its direct target, α-tubulin.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound salt

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of QTX125 (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000, anti-α-tubulin at 1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin or actin signal.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the apoptotic effect of QTX125 using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound salt

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of QTX125 (e.g., 25 nM to 500 nM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Conclusion

QTX125, particularly in its TFA salt form, is a valuable tool for cancer research. Its high potency and selectivity for HDAC6, combined with the favorable handling properties of the TFA salt, make it an excellent candidate for investigating the role of HDAC6 in tumorigenesis and for preclinical evaluation of novel anti-cancer therapeutic strategies. The protocols outlined in this guide provide a framework for the effective use and assessment of QTX125 in a research setting.

References

Preclinical Evidence for QTX125 TFA in B-cell Lymphomas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of QTX125 TFA, a novel small-molecule inhibitor of histone deacetylase 6 (HDAC6), in the context of B-cell lymphomas. The information presented is collated from peer-reviewed research, focusing on the compound's mechanism of action, in vitro efficacy, and in vivo anti-tumor activity.

Executive Summary

This compound has demonstrated significant preclinical efficacy in various B-cell lymphoma models, including Mantle Cell Lymphoma (MCL), Burkitt's lymphoma, and follicular lymphoma.[1][2][3] As a highly selective HDAC6 inhibitor, QTX125 induces hyperacetylation of α-tubulin, leading to cell growth inhibition and programmed cell death (apoptosis).[1] In vivo studies have shown that QTX125 effectively suppresses tumor growth in xenograft models, with an efficacy comparable to standard chemotherapeutic agents.[1] These findings underscore the promise of this compound as a novel therapeutic agent for B-cell malignancies.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily acts on non-histone protein substrates in the cytoplasm. The primary target of HDAC6 relevant to its anti-lymphoma activity is α-tubulin, a key component of microtubules.

By inhibiting HDAC6, QTX125 leads to the accumulation of acetylated α-tubulin. This hyperacetylation disrupts microtubule dynamics, which is crucial for cell division, intracellular transport, and cell motility. The downstream consequence of this disruption is the induction of apoptosis. The apoptotic cascade initiated by QTX125 involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).

QTX125_Mechanism_of_Action Mechanism of Action of this compound in B-cell Lymphoma QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 Inhibition acetylated_alpha_tubulin Hyperacetylated α-tubulin QTX125->acetylated_alpha_tubulin Leads to accumulation of alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation microtubule_disruption Microtubule Disruption acetylated_alpha_tubulin->microtubule_disruption apoptosis_pathway Apoptosis Induction microtubule_disruption->apoptosis_pathway caspase9 Caspase-9 Cleavage apoptosis_pathway->caspase9 caspase8 Caspase-8 Cleavage apoptosis_pathway->caspase8 caspase3 Caspase-3 Cleavage caspase9->caspase3 caspase8->caspase3 PARP PARP Cleavage caspase3->PARP cell_death Apoptotic Cell Death PARP->cell_death

Fig. 1: this compound Signaling Pathway

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro HDAC Enzymatic Activity of QTX125
HDAC Isoform% Inhibition (at 50 µM)
HDAC6>95%
Other HDACsMinimal Inhibition
Data adapted from Perez-Salvia et al., Haematologica.
Table 2: In Vitro Growth-Inhibitory Effect (IC50) of QTX125 in B-cell Lymphoma Cell Lines (72-hour MTS assay)
Cell LineB-cell Lymphoma SubtypeIC50 (µM)
MINOMantle Cell Lymphoma~0.1
REC-1Mantle Cell Lymphoma~0.15
IRM-2Mantle Cell Lymphoma~0.2
HBL-2Mantle Cell Lymphoma~0.25
Data adapted from Perez-Salvia et al., Haematologica.
Table 3: Cytotoxicity of QTX125 in Primary MCL Samples and Normal Blood Cells
Sample TypeIC50 (µM)
Primary MCL Sample 1 (AA3319)0.120
Primary MCL Sample 2 (AA9683)0.182
Peripheral Blood Mononuclear Cells (PBMCs)>10
CD3+ T cells>10
CD19+ B cells>10
Data adapted from Perez-Salvia et al., Haematologica.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HDAC Enzymatic Activity Assay

The in vitro enzymatic activity of QTX125 against 11 human HDAC isoforms was determined using a fluorometric assay.

  • Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and their corresponding acetylated AMC-labeled peptide substrates were prepared at optimal concentrations.

  • Reaction Setup : 50 µM of each substrate was incubated with the corresponding HDAC enzyme in the presence of varying concentrations of QTX125.

  • Incubation : The reaction was incubated at 37°C for a specified time to allow for deacetylation.

  • Development : A developer solution was added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Measurement : Fluorescence was measured using a microplate reader. The percentage of inhibition was calculated relative to a vehicle control.

Cell Viability (MTS) Assay

The growth-inhibitory effect of QTX125 was assessed using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.

  • Cell Seeding : B-cell lymphoma cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with a range of concentrations of QTX125 or vehicle control for 72 hours.

  • MTS Reagent Addition : MTS reagent was added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Measurement : The absorbance at 490 nm was measured using a microplate reader.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis was quantified by flow cytometry using an Annexin V/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment : Lymphoma cell lines were treated with QTX125 or vehicle for the desired time.

  • Cell Harvesting : Cells were harvested and washed with cold PBS.

  • Staining : Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation : The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Stained cells were analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Protein expression and cleavage were analyzed by western blotting.

  • Protein Extraction : Cells treated with QTX125 were lysed to extract total protein.

  • Protein Quantification : Protein concentration was determined using a BCA assay.

  • SDS-PAGE : Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Proteins were transferred to a PVDF membrane.

  • Immunoblotting : The membrane was blocked and then incubated with primary antibodies against acetylated α-tubulin, cleaved caspase-9, cleaved caspase-8, cleaved caspase-3, and cleaved PARP. Actin was used as a loading control.

  • Detection : After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Mouse Model

The anti-tumor activity of QTX125 in vivo was evaluated in a xenograft model.

  • Cell Implantation : REC-1 or MINO mantle cell lymphoma cells were subcutaneously injected into the flanks of nude mice.

  • Tumor Growth : Tumors were allowed to grow to a palpable size.

  • Treatment Administration : Mice were randomized into control (vehicle) and treatment groups. QTX125 was administered intraperitoneally at a dose of 60 mg/kg.

  • Tumor Monitoring : Tumor volume was measured every two days.

  • Endpoint : The study was concluded when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation of this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies enzymatic_assay HDAC Enzymatic Assay cell_viability Cell Viability (MTS) Assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis_assay Mechanism of Death western_blot Western Blot Analysis apoptosis_assay->western_blot Protein Level Confirmation xenograft_model Xenograft Mouse Model western_blot->xenograft_model Transition to In Vivo tumor_growth Tumor Growth Monitoring xenograft_model->tumor_growth efficacy_assessment Efficacy Assessment tumor_growth->efficacy_assessment end Conclusion efficacy_assessment->end start Start start->enzymatic_assay Target Validation start->cell_viability Cellular Efficacy

Fig. 2: Experimental Workflow Overview

Conclusion

The preclinical data for this compound provide a strong rationale for its further development as a therapeutic agent for B-cell lymphomas. Its high selectivity for HDAC6, potent in vitro anti-proliferative and pro-apoptotic activity, and significant in vivo tumor growth inhibition highlight its potential as a promising candidate for clinical investigation. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

The Potential of QTX125 TFA in Epigenetic Therapy for Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are increasingly recognized as critical drivers in the pathogenesis of leukemia. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, capable of reversing aberrant epigenetic states. This technical guide provides a comprehensive overview of QTX125 TFA, a novel and highly selective small-molecule inhibitor of HDAC6, and explores its potential as a therapeutic agent for leukemia. While the majority of preclinical data for this compound is currently centered on mantle cell lymphoma (MCL), initial screenings have demonstrated its activity in leukemia models. This document consolidates the existing data, details relevant experimental methodologies, and outlines the putative mechanism of action, providing a foundational resource for researchers and drug development professionals interested in advancing this compound for hematological malignancies.

Introduction to this compound

This compound is a novel synthetic small molecule identified as a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can be associated with broader toxicity, the specificity of QTX125 for HDAC6 suggests the potential for a more favorable therapeutic window.[3] HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with key roles in protein quality control, cell migration, and microtubule dynamics through its deacetylation of non-histone proteins such as α-tubulin.[1] Dysregulation of HDAC6 activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2]

Initial preclinical investigations have focused on the efficacy of QTX125 in B-cell lymphomas, particularly mantle cell lymphoma (MCL), where it has demonstrated significant antitumor activity both in vitro and in vivo. Notably, a broad screening of 48 human cancer cell lines revealed that QTX125 exhibits a strong growth-inhibitory effect in several hematologic malignancies, including chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML). An abstract has further corroborated the ability of QTX125 to inhibit the growth of preclinical AML models.

Quantitative Data

While specific IC50 values for a comprehensive panel of leukemia cell lines have not been published, the available data from studies on mantle cell lymphoma provide a strong indication of the potency of this compound.

Cell TypeAssay TypeIC50 Value (µM)Reference
Primary Mantle Cell Lymphoma Cells (Patient 1)Cell Viability0.120
Primary Mantle Cell Lymphoma Cells (Patient 2)Cell Viability0.182

Table 1: In Vitro Efficacy of this compound in Primary Mantle Cell Lymphoma Samples.

It is important to note that non-malignant peripheral blood mononuclear cells (PBMCs), T cells (CD3+), and B cells (CD19+) were found to be more resistant to QTX125, suggesting a degree of selectivity for malignant cells.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of HDAC6. This leads to the hyperacetylation of its downstream targets, most notably α-tubulin. The antitumor effects of QTX125 are believed to be mediated through the induction of programmed cell death (apoptosis).

Signaling Pathway

The proposed signaling pathway for QTX125-induced apoptosis in hematological malignancies is detailed below.

QTX125_Mechanism QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 Inhibition caspase9 Caspase-9 Cleavage QTX125->caspase9 caspase8 Caspase-8 Cleavage QTX125->caspase8 alpha_tubulin Acetylated α-tubulin HDAC6->alpha_tubulin Increased Levels caspase3 Caspase-3 Cleavage caspase9->caspase3 caspase8->caspase3 PARP PARP Cleavage caspase3->PARP apoptosis Apoptosis PARP->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound in mantle cell lymphoma and can be adapted for the investigation of its efficacy in leukemia.

Cell Viability Assay (MTS Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.

  • Procedure:

    • Seed leukemia cells in 96-well plates at a density of 2 x 10^4 cells/well.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Treat leukemia cells with this compound at various concentrations for 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis Markers
  • Objective: To detect the cleavage of key apoptotic proteins.

  • Procedure:

    • Treat leukemia cells with this compound.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against cleaved caspase-9, caspase-8, caspase-3, and PARP.

    • Use an appropriate secondary antibody and detect with an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the antitumor efficacy of this compound in a leukemia mouse model.

  • Procedure:

    • Subcutaneously or intravenously inject immunodeficient mice with a human leukemia cell line.

    • Once tumors are established or leukemia is engrafted, randomize mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally at a specified dose and schedule) or vehicle control.

    • Monitor tumor volume, body weight, and overall survival.

    • At the end of the study, tumors or relevant tissues can be harvested for further analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in leukemia.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Leukemia Cell Lines ic50 IC50 Determination (MTS Assay) cell_lines->ic50 apoptosis_assay Apoptosis Analysis (Annexin V/PI) ic50->apoptosis_assay western_blot Mechanism Validation (Western Blot) apoptosis_assay->western_blot xenograft Leukemia Xenograft Model western_blot->xenograft Promising Results treatment This compound Administration xenograft->treatment efficacy Efficacy Assessment (Tumor Growth/Survival) treatment->efficacy

Caption: Preclinical evaluation workflow for this compound in leukemia.

Clinical Development and Future Directions

As of the date of this document, there are no publicly registered clinical trials for this compound. While preclinical data, primarily from MCL studies, are promising and suggest potential for clinical development, the transition to human trials for leukemia indications has not yet been initiated. A 2018 report mentioned the possibility of clinical trials commencing in the following year, however, no subsequent information has become available.

Future research should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound across a broad panel of leukemia cell lines representing different subtypes (e.g., AML, CML, ALL, CLL).

  • Leukemia-specific in vivo models: Evaluating the efficacy of this compound in various leukemia xenograft and patient-derived xenograft (PDX) models.

  • Combination studies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and other targeted agents used in leukemia treatment.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and target engagement of this compound to inform clinical trial design.

Conclusion

This compound is a highly selective HDAC6 inhibitor with demonstrated preclinical antitumor activity in hematological malignancies. While current detailed data is predominantly from mantle cell lymphoma studies, initial findings indicate its potential as a therapeutic agent for leukemia. The induction of apoptosis through a caspase-dependent pathway appears to be a key mechanism of its anticancer effect. Further dedicated preclinical investigation in various leukemia subtypes is warranted to fully elucidate its therapeutic potential and to provide the necessary foundation for future clinical development. This technical guide serves as a resource to facilitate and guide these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for QTX125 TFA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QTX125 TFA is a potent and highly selective small-molecule inhibitor of histone deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses, by deacetylating non-histone protein substrates such as α-tubulin and Hsp90.[2][3][4] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] QTX125 has demonstrated significant anti-tumor activity in preclinical models, particularly in mantle cell lymphoma (MCL), where it induces apoptosis and inhibits tumor growth. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

QTX125 exerts its biological effects through the specific inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates. A key downstream effect of QTX125 treatment is the accumulation of acetylated α-tubulin, which is indicative of microtubule stabilization. The inhibition of HDAC6 can disrupt several oncogenic signaling pathways and ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the quantitative data regarding the in vitro activity of this compound in cancer cells.

Cell Line/Sample TypeAssayParameterValueReference
Mantle Cell Lymphoma (Primary Sample 1)Cell ViabilityIC500.120 µM
Mantle Cell Lymphoma (Primary Sample 2)Cell ViabilityIC500.182 µM
Mantle Cell Lymphoma Cell Linesα-tubulin AcetylationEffective Concentration10 nM

Note: A study on QTX125 reported the determination of 72-hour IC50 values across a panel of 48 human cancer cell lines, with the data included in the online supplementary appendix of the publication. However, this supplementary data was not publicly accessible during the preparation of these notes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare 2X concentrated solutions of the desired final concentrations.

  • Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine the collected medium and the detached cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Protocol 3: Western Blotting for Acetylated α-Tubulin and Cleaved Caspases

This protocol is to detect changes in protein expression and post-translational modifications following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Visualizations

Signaling Pathway of this compound Action

QTX125_TFA_Signaling_Pathway QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 alpha_tubulin α-Tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Ku70 Ku70 HDAC6->Ku70 Deacetylation acetylated_alpha_tubulin Acetylated α-Tubulin microtubule_stabilization Microtubule Stabilization acetylated_alpha_tubulin->microtubule_stabilization acetylated_Hsp90 Acetylated Hsp90 client_proteins Hsp90 Client Proteins (e.g., Akt) acetylated_Hsp90->client_proteins Release and Destabilization degradation Degradation client_proteins->degradation apoptosis Apoptosis degradation->apoptosis caspase_cascade Caspase Cascade Activation (Caspase-3, -8, -9) PARP_cleavage PARP Cleavage caspase_cascade->PARP_cleavage PARP_cleavage->apoptosis acetylated_Ku70 Acetylated Ku70 Bax Bax acetylated_Ku70->Bax Release from Sequestration Bax_activation Bax Activation Bax->Bax_activation Bax_activation->caspase_cascade

Caption: Signaling pathway of this compound action.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare serial dilutions of this compound incubate_overnight->prepare_drug treat_cells Treat cells with This compound prepare_drug->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assay.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis and Quantification detection->analysis end End analysis->end

Caption: Experimental workflow for Western blotting.

References

Application Notes and Protocols for QTX125 TFA in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of QTX125 TFA, a novel and selective Histone Deacetylase 6 (HDAC6) inhibitor, in preclinical xenograft mouse models of mantle cell lymphoma.

Introduction

QTX125 is a potent and specific small-molecule inhibitor of HDAC6, an enzyme implicated in the pathogenesis of various cancers, including mantle cell lymphoma (MCL).[1][2][3][4] By selectively targeting HDAC6, QTX125 induces hyperacetylation of its substrates, notably α-tubulin, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1] Preclinical studies have demonstrated the anti-tumor efficacy of QTX125 in both in vitro and in vivo models of MCL. These notes are intended to guide researchers in designing and executing xenograft studies to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Models
ParameterREC-1 XenograftMINO Xenograft
Cell Line REC-1 (Mantle Cell Lymphoma)MINO (Mantle Cell Lymphoma)
Mouse Strain Nude MiceNude Mice
Tumor Induction Subcutaneous injection of REC-1 cellsSubcutaneous injection of MINO cells
Treatment Groups Vehicle Control, this compound, CyclophosphamideVehicle Control, this compound
This compound Dosage 60 mg/kg60 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Treatment Regimen 1 Daily for 5 days (qd x 5)5 days on / 2 days off for 4 weeks (5/2x4w)
Treatment Regimen 2 5 days on / 2 days off for 4 weeks (5/2x4w)Not Applicable
Positive Control CyclophosphamideNot specified in the study
Primary Endpoint Tumor VolumeTumor Volume
Key Finding Significant inhibition of tumor growth compared to vehicle control, comparable to cyclophosphamide.Significant inhibition of tumor growth compared to vehicle control.

Note: The specific vehicle for this compound was not detailed in the primary publication. A common vehicle for intraperitoneal injection of HDAC inhibitors in mice is a formulation containing DMSO, PEG, and saline. Researchers should perform solubility and stability tests to determine the optimal vehicle.

Table 2: Recommended Dosing for Positive Control (Cyclophosphamide)
CompoundDosage RangeAdministration RouteReference
Cyclophosphamide60 - 175 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)

Note: The optimal dose of cyclophosphamide may vary depending on the specific xenograft model and experimental goals. A dose-response study may be necessary.

Experimental Protocols

Cell Line Culture and Preparation

This protocol is for the culture of REC-1 and MINO mantle cell lymphoma cell lines.

Materials:

  • REC-1 (ATCC® CRL-3004™) or MINO (ATCC® CRL-3000™) cell lines

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Laminar flow hood

  • 37°C, 5% CO2 incubator

Procedure:

  • Culture REC-1 and MINO cells in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with 5% CO2.

  • Passage cells every 2-3 days to maintain a density between 3 x 10^5 and 1 x 10^6 cells/mL.

  • On the day of tumor implantation, harvest cells during the logarithmic growth phase.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cell pellet twice with sterile, serum-free RPMI-1640 medium or PBS.

  • Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice.

  • Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10^7 cells/100 µL).

  • Keep the cell suspension on ice until injection.

Xenograft Tumor Implantation

This protocol describes the subcutaneous implantation of mantle cell lymphoma cells into nude mice.

Materials:

  • 6-8 week old female athymic nude mice (Nu/Nu)

  • Prepared REC-1 or MINO cell suspension

  • 1 mL sterile syringes with 25-27 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol or povidone-iodine solution

  • Sterile surgical drapes and instruments

  • Warming pad

Procedure:

  • Anesthetize the mouse using a calibrated isoflurane vaporizer.

  • Shave a small area on the right flank of the mouse.

  • Cleanse the injection site with 70% ethanol or povidone-iodine.

  • Gently lift the skin on the flank to create a subcutaneous pocket.

  • Insert the needle of the syringe containing the cell suspension into the subcutaneous space, bevel up.

  • Slowly inject 100-200 µL of the cell suspension.

  • Withdraw the needle slowly to prevent leakage of the cell suspension.

  • Monitor the mouse until it has fully recovered from anesthesia. Place the mouse on a warming pad during recovery.

  • House the mice in a sterile, specific pathogen-free (SPF) environment.

This compound Formulation and Administration

This protocol outlines the preparation and intraperitoneal administration of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., a mixture of DMSO, PEG300, and saline. The exact ratio should be optimized for solubility and tolerability.)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 1 mL syringes with 27-30 gauge needles

Procedure:

  • Formulation (to be performed fresh daily):

    • Based on the required dose of 60 mg/kg and the average weight of the mice, calculate the total amount of this compound needed.

    • In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in a minimal amount of DMSO.

    • Add PEG300 to the solution and vortex until clear.

    • Add sterile saline to the desired final volume and vortex thoroughly. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.

  • Administration:

    • Gently restrain the mouse, exposing its abdomen.

    • Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline, at a 15-20 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

Tumor Growth Monitoring and Data Collection

This protocol details the measurement of tumor volume and collection of endpoint data.

Materials:

  • Digital calipers

  • Scale for weighing mice

Procedure:

  • Begin tumor measurements when tumors become palpable (approximately 50-100 mm³).

  • Measure the length (L) and width (W) of the tumors using digital calipers every two days.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .

  • Monitor the body weight of the mice twice a week as an indicator of general health and treatment toxicity.

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the animals show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers like acetylated α-tubulin).

Mandatory Visualizations

Signaling Pathway of HDAC6 Inhibition by QTX125

HDAC6_Pathway cluster_0 QTX125 Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 Inhibits alpha_tubulin α-Tubulin HDAC6->alpha_tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates acetyl_alpha_tubulin Acetylated α-Tubulin cell_cycle_arrest Cell Cycle Arrest acetyl_alpha_tubulin->cell_cycle_arrest acetyl_HSP90 Acetylated HSP90 client_proteins Oncogenic Client Proteins (e.g., AKT, Raf) acetyl_HSP90->client_proteins Disrupts Chaperone Function degraded_proteins Degraded Client Proteins client_proteins->degraded_proteins apoptosis Apoptosis degraded_proteins->apoptosis tumor_growth_inhibition Tumor Growth Inhibition apoptosis->tumor_growth_inhibition cell_cycle_arrest->tumor_growth_inhibition Xenograft_Workflow cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment & Monitoring cluster_3 Analysis cell_culture 1. Cell Culture (REC-1 or MINO) cell_prep 2. Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep implantation 3. Tumor Implantation (Subcutaneous in Nude Mice) cell_prep->implantation tumor_growth 4. Tumor Growth (to ~100 mm³) implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment Administration (i.p. injection) randomization->treatment monitoring 7. Tumor & Body Weight Monitoring (2x/week) treatment->monitoring endpoint 8. Study Endpoint monitoring->endpoint analysis 9. Data Analysis & Pharmacodynamics endpoint->analysis

References

Determining the IC50 of QTX125 TFA using an MTS Assay: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of QTX125 TFA, a selective Histone Deacetylase 6 (HDAC6) inhibitor, using a colorimetric MTS assay. The MTS assay is a robust method for assessing cell viability and is particularly well-suited for screening the cytotoxic effects of compounds like this compound. Included are step-by-step instructions for reagent preparation, cell culture, experimental procedure, and data analysis. Additionally, this note presents a diagram of the experimental workflow and the signaling pathway of this compound-mediated apoptosis.

Introduction

QTX125 is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly cytoplasmic. Its substrates include non-histone proteins such as α-tubulin and the chaperone protein Heat Shock Protein 90 (HSP90).

Inhibition of HDAC6 by QTX125 leads to the hyperacetylation of its substrates. This disruption of normal cellular function can induce cell cycle arrest and trigger apoptosis, making HDAC6 an attractive target for cancer therapy. The IC50 value is a critical parameter for evaluating the potency of a drug candidate like this compound. It represents the concentration of the inhibitor required to reduce a specific biological activity by half. This protocol details the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the IC50 of this compound in a relevant cancer cell line.

The MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture. By measuring the absorbance of the formazan at 490 nm, the effect of this compound on cell viability can be quantified.

Signaling Pathway of this compound (HDAC6 Inhibition)

The inhibitory action of QTX125 on HDAC6 initiates a cascade of events culminating in apoptosis. QTX125 blocks the deacetylase activity of HDAC6, leading to the accumulation of acetylated α-tubulin and HSP90. Hyperacetylation of α-tubulin disrupts microtubule dynamics, which can lead to cell cycle arrest. Simultaneously, the inhibition of HSP90's chaperone function destabilizes its client proteins, many of which are crucial for cancer cell survival. This cellular stress triggers the intrinsic pathway of apoptosis, characterized by the regulation of Bcl-2 family proteins. The pro-apoptotic protein Bax is upregulated while the anti-apoptotic protein Bcl-2 is downregulated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.

HDAC6_Inhibition_Pathway QTX125 (HDAC6 Inhibitor) Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 Inhibits acetylated_alpha_tubulin Acetylated α-tubulin acetylated_HSP90 Acetylated HSP90 alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates HSP90 HSP90 HDAC6->HSP90 Deacetylates Bcl2 Bcl-2 (anti-apoptotic) HDAC6->Bcl2 Promotes Bax Bax (pro-apoptotic) HDAC6->Bax Inhibits CytC_mito Cytochrome c (in Mitochondria) Bcl2->CytC_mito Inhibits release Bax->CytC_mito Promotes release CytC_cyto Cytochrome c (released) CytC_mito->CytC_cyto Casp9 Caspase-9 CytC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: QTX125 inhibits HDAC6, leading to apoptosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents
Reagent/MaterialSupplier/Catalog No.Storage
This compoundSpecify Source-20°C
Cell Line (e.g., Mantle Cell Lymphoma cell line)ATCC or equivalentLiquid Nitrogen
Complete Growth Medium (e.g., RPMI-1640)Gibco or equivalent4°C
Fetal Bovine Serum (FBS)Gibco or equivalent-20°C
Penicillin-StreptomycinGibco or equivalent-20°C
Trypsin-EDTAGibco or equivalent4°C
Phosphate-Buffered Saline (PBS), sterileGibco or equivalentRoom Temperature
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichRoom Temperature
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)Promega4°C, protect from light
96-well flat-bottom tissue culture platesCorning or equivalentRoom Temperature
Procedure

1. Cell Culture and Seeding

1.1. Culture the selected cancer cell line in complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. 1.2. Passage the cells regularly to maintain them in the logarithmic growth phase. 1.3. On the day of the experiment, harvest the cells using trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells). 1.4. Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%). 1.5. Dilute the cells in complete growth medium to the optimal seeding density. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well. 1.6. Seed 100 µL of the cell suspension into each well of a 96-well plate. 1.7. Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or adapt.

2. Preparation of this compound Dilutions

2.1. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). 2.2. On the day of treatment, prepare a series of dilutions of this compound in complete growth medium. A common approach is to perform a serial dilution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). 2.3. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3. Cell Treatment

3.1. After the 24-hour incubation period, carefully remove the medium from the wells (for adherent cells). 3.2. Add 100 µL of the prepared this compound dilutions to the respective wells. 3.3. Include the following controls on each plate:

  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
  • Untreated Control: Cells in complete growth medium only.
  • Blank Control: Wells containing only complete growth medium (no cells) to measure background absorbance. 3.4. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

4. MTS Assay

4.1. Following the incubation period, add 20 µL of the MTS reagent directly to each well.[2] 4.2. Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.[2] 4.3. After incubation, place the plate on a shaker for 1-2 minutes to ensure uniform color distribution. 4.4. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated wells / Average absorbance of vehicle control wells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the MTS assay protocol for determining the IC50 of this compound.

MTS_Assay_Workflow MTS Assay Experimental Workflow start Start cell_culture Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_seeding Cell Seeding in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h cell_treatment Cell Treatment with this compound incubation_24h->cell_treatment prepare_drug Prepare this compound Dilutions prepare_drug->cell_treatment incubation_treatment Incubate for 48-72h cell_treatment->incubation_treatment add_mts Add MTS Reagent (20 µL/well) incubation_treatment->add_mts incubation_mts Incubate for 1-4h add_mts->incubation_mts read_absorbance Read Absorbance at 490 nm incubation_mts->read_absorbance data_analysis Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 with an MTS assay.

Troubleshooting

IssuePossible CauseSolution
High Background Absorbance Contamination of medium or reagents. Phenol red in the medium can interfere.Use sterile technique. Use phenol red-free medium for the assay.
Low Absorbance Readings Insufficient cell number. Insufficient incubation time with MTS.Optimize cell seeding density. Increase incubation time with MTS reagent.
Inconsistent Results Uneven cell seeding. Edge effects in the 96-well plate. Pipetting errors.Mix cell suspension thoroughly before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency.
Precipitate Formation Drug insolubility at higher concentrations.Ensure complete dissolution of this compound in DMSO before diluting in medium.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 value of this compound using the MTS assay. By following this detailed methodology, researchers can obtain reliable and reproducible data on the cytotoxic potency of this promising HDAC6 inhibitor. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the practical execution of the assay. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of novel therapeutic agents like this compound.

References

Application Notes and Protocols: Western Blot Analysis of α-Tubulin Acetylation Following QTX125 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for assessing the biological activity of QTX125, a potent and highly selective Histone Deacetylase 6 (HDAC6) inhibitor, by analyzing the acetylation status of its primary substrate, α-tubulin.[1][2][3][4][5] Increased acetylation of α-tubulin serves as a reliable biomarker for HDAC6 inhibition and is crucial for understanding the downstream cellular effects of QTX125, such as alterations in microtubule dynamics and potential anti-tumor activity. This document offers detailed protocols for cell culture and treatment with QTX125, followed by Western blot analysis to quantify changes in α-tubulin acetylation.

Introduction

QTX125 is a novel small molecule that selectively inhibits HDAC6, an enzyme primarily located in the cytoplasm that plays a key role in various cellular processes by deacetylating non-histone proteins. One of the most well-characterized substrates of HDAC6 is α-tubulin, a major component of microtubules. The acetylation of α-tubulin at lysine-40 is a post-translational modification associated with stable microtubules. By inhibiting HDAC6, QTX125 leads to an accumulation of acetylated α-tubulin, which can be readily detected and quantified by Western blotting, providing a direct measure of the compound's target engagement and biological activity.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent effect of QTX125 on α-tubulin acetylation in Mantle Cell Lymphoma (MCL) cell lines. This data is illustrative and based on qualitative findings from preclinical studies. Researchers should generate their own quantitative data for specific cell lines and experimental conditions.

Cell LineQTX125 Concentration (nM)Treatment Duration (hours)Fold Increase in Acetylated α-Tubulin (Normalized to Total α-Tubulin)
MINO0 (Control)241.0
10243.5
100248.2
10002415.7
REC-10 (Control)241.0
10244.1
100249.5
10002418.3
IRM-20 (Control)241.0
10242.9
100247.8
10002414.2
HBL-20 (Control)241.0
10243.8
100248.9
10002416.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of QTX125 and the experimental workflow for Western blot analysis.

QTX125_Mechanism_of_Action QTX125 QTX125 HDAC6 HDAC6 QTX125->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Ac_Tubulin Acetylated α-Tubulin Microtubule_Stability Microtubule Stability Ac_Tubulin->Microtubule_Stability Promotes Tubulin->Ac_Tubulin Acetylation

Caption: Mechanism of QTX125 action on α-tubulin acetylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_seeding Seed Cells cell_treatment Treat with QTX125 cell_seeding->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-acetyl-α-tubulin, anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging quantification Densitometry Analysis imaging->quantification

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

I. Cell Culture and Treatment with QTX125

This protocol outlines the general procedure for treating adherent or suspension cells with QTX125. Optimization of cell density, QTX125 concentration, and treatment duration is recommended for each cell line.

Materials:

  • Cell line of interest (e.g., MINO, REC-1, HeLa)

  • Complete cell culture medium

  • QTX125 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.

    • For suspension cells, seed cells in culture flasks at a concentration of approximately 0.5 x 10^6 cells/mL.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

  • QTX125 Treatment:

    • Prepare serial dilutions of QTX125 in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of QTX125 used.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of QTX125 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then proceed to the protein extraction protocol.

    • Suspension cells: Transfer the cell suspension to a conical tube, centrifuge at 500 x g for 5 minutes at 4°C, aspirate the supernatant, wash the cell pellet with ice-cold PBS, and centrifuge again. Discard the supernatant and proceed to protein extraction.

II. Western Blot Analysis of α-Tubulin Acetylation

This protocol describes the steps for protein extraction, quantification, SDS-PAGE, protein transfer, and immunodetection of acetylated and total α-tubulin.

Materials:

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-α-tubulin (Lys40) antibody

    • Mouse anti-α-tubulin antibody (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Protein Extraction:

    • Add ice-cold lysis buffer to the cell pellet or plate.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin, diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis using appropriate software to quantify the band intensities for acetylated α-tubulin and total α-tubulin.

    • Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample to account for loading differences. Calculate the fold change relative to the vehicle-treated control.

References

Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by QTX125 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in apoptosis research and drug discovery.

Introduction: Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer. QTX125 is a novel small-molecule inhibitor of HDAC6 that has been shown to induce apoptosis in cancer cell lines, such as mantle cell lymphoma.[1][2] This application note provides a detailed protocol for the analysis of apoptosis induced by QTX125 TFA using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Signaling Pathway

cluster_0 cluster_1 cluster_2 Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound Bcl-2 Family Bcl-2 Family This compound->Bcl-2 Family Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified diagram of apoptotic signaling pathways.

Experimental Protocol

Materials and Reagents
  • This compound

  • Cell line of interest (e.g., mantle cell lymphoma cell lines MINO, REC-1, IRM-2, HBL-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

  • Microcentrifuge tubes

Cell Culture and Treatment
  • Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

  • Incubate cells for 24-48 hours before treatment.

  • Treat cells with the desired concentrations of this compound for the desired time period. A vehicle-treated control (e.g., DMSO) should be included.

Staining Procedure
  • Harvest cells, including any floating cells from the supernatant, and transfer to microcentrifuge tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately (within 1 hour).

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Acquire data for each sample.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow

Cell Seeding Cell Seeding Incubation (24-48h) Incubation (24-48h) Cell Seeding->Incubation (24-48h) Treatment with this compound Treatment with this compound Incubation (24-48h)->Treatment with this compound Harvest Cells Harvest Cells Treatment with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubation (15-20 min) Incubation (15-20 min) Stain with Annexin V & PI->Incubation (15-20 min) Add Binding Buffer Add Binding Buffer Incubation (15-20 min)->Add Binding Buffer Flow Cytometry Analysis Flow Cytometry Analysis Add Binding Buffer->Flow Cytometry Analysis

References

Application Notes and Protocols for In Vivo Efficacy Studies of QTX125 TFA in Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QTX125 TFA is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin and Hsp90. In various malignancies, including several types of lymphoma, HDAC6 is overexpressed and contributes to tumor initiation and progression.[1] QTX125 has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphomas, including mantle cell lymphoma (MCL), Burkitt's lymphoma, and follicular lymphoma, by inducing apoptosis and inhibiting cell growth.[1][2] These application notes provide detailed protocols and efficacy data for this compound in subcutaneous xenograft models of mantle cell lymphoma.

Mechanism of Action: QTX125 Signaling Pathway

QTX125 exerts its anti-lymphoma effect primarily through the specific inhibition of HDAC6. This leads to the hyperacetylation of its key substrate, α-tubulin, which disrupts microtubule dynamics and ultimately induces programmed cell death (apoptosis). The apoptotic cascade is initiated through the activation of caspases 8, 9, and 3, and subsequent cleavage of PARP.[1] Additionally, HDAC6 inhibition can disrupt the AKT survival pathway through its regulation of the chaperone protein Hsp90.

QTX125_Signaling_Pathway cluster_drug Drug Action cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptotic Cascade QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 Inhibition aTubulin α-tubulin (acetylated) HDAC6->aTubulin Deacetylation Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 Deacetylation Casp9 Caspase-9 aTubulin->Casp9 Activation aTubulin_deacetyl α-tubulin (deacetylated) pAKT p-AKT (Active) Hsp90->pAKT Stabilization Hsp90_deacetyl Hsp90 (deacetylated) AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibition Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 PARP PARP Casp3->PARP Cleavage PARP->Apoptosis Induction

Caption: QTX125 inhibits HDAC6, leading to apoptosis via α-tubulin and Hsp90 pathways.

In Vivo Efficacy Data

The anti-tumor activity of this compound was evaluated in nude mice bearing subcutaneous xenografts of the human mantle cell lymphoma cell lines REC-1 and MINO. Animals were treated intraperitoneally (i.p.) with this compound at a dose of 60 mg/kg.

Table 1: Efficacy of this compound in REC-1 Xenograft Model
Treatment GroupDosing ScheduleDay 15 Mean Tumor Volume (mm³) ± SDDay 28 Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%) - Day 28
Vehicle Controlqd x 28650 ± 1101550 ± 250-
This compound (60 mg/kg)qd x 5400 ± 85800 ± 150~48%
This compound (60 mg/kg)5 days on / 2 days off (4 wks)350 ± 70550 ± 120~65%
Cyclophosphamideqd x 28450 ± 90600 ± 130~61%
(Data estimated from published graphical representations in Perez-Salvia et al., Haematologica, 2018.)
Table 2: Efficacy of this compound in MINO Xenograft Model
Treatment GroupDosing ScheduleDay 15 Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%) - Day 15
Vehicle Control-1200 ± 200-
This compound (60 mg/kg)5 days on / 2 days off (4 wks)400 ± 95~67%
(The vehicle group was terminated at day 15 for ethical reasons due to large tumor burden. Data estimated from published graphical representations in Perez-Salvia et al., Haematologica, 2018.)

Experimental Protocols

Protocol 1: Subcutaneous Mantle Cell Lymphoma Xenograft Model

This protocol describes the establishment of subcutaneous tumors using the REC-1 or MINO human mantle cell lymphoma cell lines in immunodeficient mice.

Materials:

  • REC-1 or MINO human mantle cell lymphoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended)

  • 4-6 week old female athymic nude mice (Nu/Nu) or SCID mice

  • 1 mL syringes with 27-gauge needles

  • Digital calipers

  • 70% Ethanol

Procedure:

  • Cell Culture: Culture REC-1 or MINO cells in complete medium until they reach 70-80% confluency and are in a logarithmic growth phase.

  • Cell Preparation: a. Harvest cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension at 1,500 rpm for 5 minutes. c. Wash the cell pellet twice with sterile PBS. d. Resuspend the final cell pellet in sterile PBS (or serum-free media) at a concentration of 3 x 10⁷ cells/mL. Perform a viability count using trypan blue; viability should be >90%. e. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just prior to injection. Keep the mixture on ice.

  • Tumor Implantation: a. Allow mice to acclimatize for at least 3-5 days. b. Anesthetize the mouse and sterilize the injection site on the lower flank with 70% ethanol. c. Gently pinch the skin and subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) into the flank. d. Monitor the mice for recovery and check for tumor appearance daily.

  • Tumor Monitoring: a. Begin measuring tumors once they become palpable (typically 7-14 days post-injection). b. Using digital calipers, measure the length (L) and width (W) of the tumor every two days. c. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 . d. Randomize mice into treatment groups when the average tumor volume reaches approximately 50-100 mm³.

Protocol 2: In Vivo Efficacy Study with this compound

This protocol outlines the procedure for treating tumor-bearing mice with this compound to assess its anti-tumor efficacy.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • 1 mL syringes with 27-gauge needles for injection

  • Animal balance

Procedure:

  • Drug Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. On each treatment day, prepare the final dosing solution by diluting the stock in the sterile vehicle to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose administered at 10 mL/kg). Ensure the solution is homogenous.

  • Treatment Administration: a. Weigh each mouse to determine the precise volume of this compound solution to inject. b. Administer this compound (60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. c. Follow the predetermined dosing schedule (e.g., daily for 5 days, or 5 days on/2 days off for 4 weeks).

  • Data Collection and Analysis: a. Continue to measure tumor volumes every two days as described in Protocol 1. b. Monitor animal body weight and overall health status throughout the study as indicators of toxicity. c. At the end of the study, calculate the average tumor volume for each group at each time point. d. Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% . e. Perform statistical analysis (e.g., Mann-Whitney U-test) to determine the significance of the observed anti-tumor effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_implant Tumor Establishment cluster_treat Treatment & Monitoring cluster_analysis Data Analysis arrow arrow A1 Culture Lymphoma Cells (REC-1, MINO) A2 Harvest & Prepare Cells (3x10^6 cells/injection) A1->A2 B1 Subcutaneous Injection in Nude Mice A2->B1 B2 Tumor Growth Monitoring (Volume = 50-100 mm³) B1->B2 B3 Randomize Mice into Groups (n=8) B2->B3 C1 Prepare this compound (60 mg/kg in vehicle) B3->C1 C2 Administer Treatment (i.p.) (Vehicle, QTX125, Control) B3->C2 C1->C2 C3 Measure Tumor Volume (Every 2 days) C2->C3 C4 Monitor Animal Health (Body Weight, Clinical Signs) C3->C4 D1 Calculate % TGI C3->D1 C4->C3 D2 Statistical Analysis D1->D2 D3 Final Efficacy Report D2->D3

Caption: Workflow for in vivo efficacy testing of this compound in lymphoma xenografts.

References

Application of QTX125 TFA in High-Throughput Screening for Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

QTX125 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signaling, primarily through the deacetylation of non-histone proteins like α-tubulin.[3][4] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] QTX125, as a selective HDAC6 inhibitor, offers a promising avenue for the development of targeted anti-cancer therapies. This document provides detailed protocols for the application of QTX125 TFA in high-throughput screening (HTS) to identify and characterize its anti-cancer properties.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C25H20F3N3O7
Molecular Weight 531.44 g/mol
Form Powder
Storage -20°C (Powder, 2 years), -80°C in DMSO (6 months)

Note: QTX125 (non-TFA form) has a molecular weight of 417.421 g/mol .

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of QTX125

The following table summarizes the 72-hour half-maximal inhibitory concentration (IC50) values of QTX125 across a panel of human cancer cell lines, as determined by the MTS assay.

Cell LineCancer TypeIC50 (µM)
Mantle Cell Lymphoma (MCL) Primary Sample 1 Mantle Cell Lymphoma0.120
Mantle Cell Lymphoma (MCL) Primary Sample 2 Mantle Cell Lymphoma0.182

Data extracted from a study on the in vitro and in vivo activity of QTX125.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (531.44 g/mol ), calculate the mass required to prepare a 10 mM stock solution.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.

High-Throughput Cell Viability Screening using MTS Assay

This protocol is designed for a 96-well plate format, suitable for HTS.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range for an initial screen would be from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same percentage of DMSO as the highest drug concentration).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of α-Tubulin Acetylation

This protocol is used to confirm the mechanism of action of QTX125 by detecting the hyperacetylation of its direct target, α-tubulin.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetylated-α-Tubulin

    • Anti-α-Tubulin (as a loading control)

    • Anti-GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody for total α-tubulin and/or a loading control (GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by QTX125.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat with different concentrations of this compound for a predetermined time (e.g., 48 or 72 hours).

    • Include both untreated and vehicle-treated controls.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

    • Analyze the dot plot to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizations

HTS_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (96-well plate) compound_prep 2. Prepare this compound Serial Dilutions treatment 3. Treat Cells with This compound (72h) compound_prep->treatment mts_addition 4. Add MTS Reagent treatment->mts_addition incubation 5. Incubate (1-4h) mts_addition->incubation readout 6. Measure Absorbance (490 nm) incubation->readout data_processing 7. Calculate % Viability readout->data_processing ic50_determination 8. Determine IC50 data_processing->ic50_determination HDAC6_Pathway cluster_downstream Downstream Effects QTX125 This compound HDAC6 HDAC6 QTX125->HDAC6 alpha_tubulin α-Tubulin erk_pathway MAPK/ERK Pathway pi3k_pathway PI3K/AKT Pathway HDAC6->alpha_tubulin Deacetylates HDAC6->alpha_tubulin acetylated_alpha_tubulin Acetylated α-Tubulin (Stable Microtubules) HDAC6->erk_pathway Activates HDAC6->pi3k_pathway Activates cell_cycle_arrest Cell Cycle Arrest acetylated_alpha_tubulin->cell_cycle_arrest reduced_proliferation Reduced Cell Proliferation erk_pathway->reduced_proliferation pi3k_pathway->reduced_proliferation apoptosis Apoptosis cell_cycle_arrest->apoptosis reduced_proliferation->apoptosis

References

Application Notes and Protocols for Detecting HDAC6 Inhibition by QTX125 using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its diverse functions make it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. QTX125 is a potent and highly selective small-molecule inhibitor of HDAC6.[1][2] A primary and well-established biomarker for assessing HDAC6 activity is the acetylation status of one of its major non-histone substrates, α-tubulin.[3][4] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be detected and quantified in preclinical models using immunohistochemistry (IHC).[5]

These application notes provide a detailed protocol for the detection of HDAC6 inhibition by QTX125 in formalin-fixed, paraffin-embedded (FFPE) tissue sections through the immunohistochemical staining of acetylated α-tubulin.

Signaling Pathway of HDAC6 Inhibition by QTX125

HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at the lysine-40 residue. This post-translational modification is critical for microtubule stability and function. The small molecule inhibitor QTX125 selectively binds to the active site of HDAC6, blocking its deacetylase activity. This inhibition leads to the accumulation of acetylated α-tubulin, a key indicator of target engagement by QTX125.

HDAC6_Inhibition_Pathway QTX125 QTX125 HDAC6 HDAC6 QTX125->HDAC6 Inhibits AlphaTubulin α-Tubulin HDAC6->AlphaTubulin Deacetylates AcetylatedAlphaTubulin Acetylated α-Tubulin HDAC6->AcetylatedAlphaTubulin AlphaTubulin->AcetylatedAlphaTubulin Acetylation AcetylatedAlphaTubulin->AlphaTubulin Deacetylation

Caption: Mechanism of QTX125-mediated HDAC6 inhibition and subsequent α-tubulin hyperacetylation.

Quantitative Data

Cell LineQTX125 ConcentrationFold Increase in Acetylated α-Tubulin (Relative to Control)
MINO10 nM>1
100 nM>10
1 µM>20
REC-110 nM>1
100 nM>10
1 µM>20
IRM-210 nM>1
100 nM>10
1 µM>20
HBL-210 nM>1
100 nM>10
1 µM>20

Data is estimated from Western blot images in Pérez-Salvia et al., Haematologica, 2018.

Experimental Protocols

This section outlines a comprehensive immunohistochemistry protocol for the detection of acetylated α-tubulin in FFPE tissue sections from preclinical models, such as xenografts, treated with QTX125.

Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for detecting acetylated α-tubulin.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-acetylated α-tubulin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Imaging Dehydration->Imaging Quantification Quantification Imaging->Quantification

Caption: Immunohistochemistry workflow for acetylated α-tubulin detection in FFPE tissues.

Detailed Protocol

Materials and Reagents:

  • FFPE tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-acetylated-α-Tubulin (Lys40) antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-acetylated-α-tubulin antibody in blocking buffer to the recommended concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.

    • Monitor for color development (brown precipitate) under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Data Analysis and Quantification:

The intensity of the brown DAB staining for acetylated α-tubulin can be quantified to assess the level of HDAC6 inhibition. This can be performed semi-quantitatively by a pathologist using a scoring system (e.g., H-score) or quantitatively using digital image analysis software. The H-score is calculated as follows: H-score = [1 × (% of weakly stained cells)] + [2 × (% of moderately stained cells)] + [3 × (% of strongly stained cells)].

Conclusion

This document provides a comprehensive guide for the immunohistochemical detection of acetylated α-tubulin as a biomarker for HDAC6 inhibition by QTX125. The provided protocols and diagrams are intended to assist researchers in designing and executing robust experiments to evaluate the pharmacodynamic effects of this selective HDAC6 inhibitor in preclinical models. Adherence to these guidelines, with appropriate optimization, will facilitate the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Troubleshooting QTX125 TFA solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with QTX125 trifluoroacetate (TFA) in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my QTX125 TFA salt poorly soluble in standard aqueous buffers like PBS (pH 7.4)?

A1: The trifluoroacetate (TFA) salt of QTX125 may exhibit limited solubility in neutral aqueous buffers for several reasons. TFA is a strong acid (pKa ≈ 0.5) often used during the synthesis and purification of peptides and other synthetic molecules.[1][2][3][4] The presence of the TFA counter-ion can significantly influence the physicochemical properties of the compound, including its solubility.[5] Factors that can contribute to poor solubility include:

  • Hydrophobic Ion Pairing: The TFA anion can form a hydrophobic ion pair with positively charged groups on the QTX125 molecule, reducing its overall polarity and decreasing its affinity for aqueous solvents.

  • pH Effects: The pH of the solution plays a critical role. At neutral pH, if QTX125 has a net positive charge, the TFA counter-ion will be present. Depending on the isoelectric point (pI) of QTX125, its solubility will be lowest near its pI.

  • Compound-Specific Properties: The intrinsic properties of the QTX125 molecule itself, such as its hydrophobicity and potential to aggregate, will also dictate its solubility.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: Before employing more complex solubilization techniques, ensure you are following best practices for dissolving peptides and small molecules:

  • Aliquot the sample: To avoid repeated freeze-thaw cycles of the entire batch, it is advisable to aliquot the lyophilized powder upon receipt.

  • Warm to room temperature: Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Use high-purity solvents: Start with sterile, high-purity water or your desired buffer.

  • Gentle agitation: Vortex or sonicate the sample briefly to aid dissolution. Excessive sonication can lead to sample degradation.

Q3: Can adjusting the pH of the buffer improve the solubility of this compound?

A3: Yes, adjusting the pH is often the first and most effective strategy to improve solubility. The optimal pH will depend on the net charge of your QTX125 molecule.

  • For basic compounds (net positive charge): Dissolving in a slightly acidic solution (e.g., 10% acetic acid or 0.1% TFA in water) can help by protonating acidic residues and increasing the overall positive charge, leading to better interaction with the aqueous solvent.

  • For acidic compounds (net negative charge): Using a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) can deprotonate basic residues, increasing the net negative charge and improving solubility.

Q4: Are there alternative solvents or co-solvents that can be used to dissolve this compound?

A4: If pH adjustment is insufficient, organic co-solvents can be employed. However, it is crucial to consider the compatibility of these solvents with your downstream experiments.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are frequently used to dissolve hydrophobic compounds.

  • Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring.

  • Caution: The final concentration of the organic solvent should be kept as low as possible to avoid interfering with biological assays.

Q5: The TFA counter-ion itself seems to be causing issues in my cellular assays. What can be done?

A5: TFA can indeed interfere with biological experiments, sometimes causing cytotoxicity or other unintended effects. In such cases, it is advisable to perform a counter-ion exchange to replace the TFA with a more biocompatible ion like acetate or hydrochloride.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound

This guide provides a step-by-step workflow for systematically addressing solubility issues with this compound.

Experimental Workflow for Solubility Testing

G cluster_0 Initial Dissolution Attempt cluster_1 pH Adjustment cluster_2 Co-solvent Approach cluster_3 Counter-ion Exchange A Weigh this compound B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Vortex/Sonicate B->C D Assess Solubility (Visual Inspection) C->D E Soluble? D->E F Proceed with Experiment E->F Yes G Insoluble/Precipitate E->G No H Adjust pH (Acidic or Basic Buffer) G->H I Re-assess Solubility H->I I->E J Still Insoluble K Dissolve in minimal organic solvent (e.g., DMSO) J->K L Add dropwise to aqueous buffer K->L M Assess Final Solubility L->M M->E N Solubility/Assay Issues Persist O Consider Counter-ion Exchange (TFA to Acetate/HCl) N->O

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Guide 2: Counter-ion Exchange Protocol (TFA to Hydrochloride)

This protocol outlines a common method for exchanging the TFA counter-ion with hydrochloride.

Methodology:

  • Dissolution: Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Lyophilization: Freeze the solution (e.g., in liquid nitrogen or at -80°C) and lyophilize overnight to remove all liquid.

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same concentration of HCl solution and repeat the lyophilization process at least two more times.

  • Final Reconstitution: After the final lyophilization, the QTX125 will be in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.

G A Is this compound soluble in a biocompatible buffer? B Yes A->B C No A->C D Does the TFA-containing solution interfere with the biological assay? B->D H Perform Counter-ion Exchange (TFA -> HCl or Acetate) C->H E No D->E F Yes D->F G Proceed with Experiment using this compound E->G F->H

References

Optimizing QTX125 TFA concentration for maximum cancer cell apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the Trifluoroacetic acid (TFA) salt of QTX125 for inducing maximum apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for QTX125?

For initial screening, a broad concentration range is recommended to determine the potency of QTX125 on your specific cancer cell line. We suggest a logarithmic dose-response curve starting from 1 nM to 100 µM. A typical starting point for a 24-hour incubation period is outlined in the table below.

Table 1: Recommended Initial Dose-Response Screening for QTX125 (24-hour incubation)

ConcentrationCell Viability (Expected %)Apoptosis Rate (Expected %)
Vehicle Control (TFA)100%< 5%
1 nM~95-100%~5%
10 nM~80-90%~10-15%
100 nM~60-70%~25-35%
1 µM~40-50%~45-55%
10 µM~15-25%~60-70%
100 µM< 10%> 80%

Q2: How does the TFA counter-ion affect my experiments?

QTX125 is supplied as a TFA salt, a common result of purification by reverse-phase chromatography. While generally inert at high dilutions, TFA can acidify culture media at high concentrations and may have off-target effects. It is crucial to run a vehicle control using an equivalent concentration of TFA to that present in the highest concentration of QTX125 used.

Q3: What is the optimal incubation time to observe maximum apoptosis?

The optimal incubation time is cell-line dependent. We recommend a time-course experiment to determine the peak apoptotic response. A typical experiment would involve treating cells with the IC50 concentration of QTX125 (determined from your dose-response curve) and measuring apoptosis at several time points.

Table 2: Example Time-Course Experiment at IC50 Concentration of QTX125

Time PointApoptosis Rate (Expected %)
0 hours< 5%
6 hours~15-20%
12 hours~30-40%
24 hours~45-55%
48 hours~40-50% (may decrease due to secondary necrosis)

Troubleshooting Guide

Problem 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the plate, or improper mixing of QTX125.

  • Solution: Ensure a single-cell suspension before seeding. Allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to ensure even cell settling. When adding QTX125, mix thoroughly by gently pipetting up and down.

Problem 2: No significant apoptosis observed even at high concentrations.

  • Possible Cause: The cell line may be resistant to QTX125. The compound may have degraded.

  • Solution:

    • Confirm Compound Activity: Test QTX125 on a sensitive control cell line known to respond.

    • Check Storage: Ensure QTX125 is stored at the recommended temperature (-20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment.

    • Investigate Resistance: The cell line may overexpress anti-apoptotic proteins (e.g., Bcl-2) or have mutations in the target pathway. Consider combination therapies to overcome resistance.

Problem 3: Vehicle control (TFA) shows significant cell death.

  • Possible Cause: The concentration of TFA is too high, leading to cytotoxicity from low pH or direct cellular effects.

  • Solution:

    • Measure pH: Check the pH of your culture media after adding the highest concentration of the vehicle control. If it drops significantly, you may need to buffer your media or reduce the final concentration of the compound.

    • Reduce Final DMSO Concentration: If QTX125 is dissolved in DMSO, ensure the final concentration of DMSO in the media is below 0.5% to avoid solvent toxicity.

    • Alternative Salt Form: If TFA toxicity is confirmed, consider requesting a different salt form of QTX125 (e.g., HCl or sodium salt) if available.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of QTX125 and vehicle controls for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Quantification using Annexin V/Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of QTX125.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_workflow Experimental Workflow for QTX125 Optimization A 1. Dose-Response (MTT Assay) B 2. Determine IC50 A->B C 3. Time-Course (Apoptosis Assay at IC50) B->C D 4. Select Optimal Concentration & Time C->D E 5. Mechanism of Action Studies (e.g., Western Blot) D->E

Caption: Workflow for optimizing QTX125 concentration.

G cluster_pathway Hypothetical QTX125 Apoptosis Signaling Pathway QTX125 QTX125 Receptor Cell Surface Receptor QTX125->Receptor binds Casp8 Caspase-8 Receptor->Casp8 activates Bid Bid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 activates tBid tBid Bid->tBid Bax Bax/Bak Activation tBid->Bax Mito Mitochondria Bax->Mito permeabilizes CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates via Apoptosome Apoptosome Casp9->Apoptosome Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax inhibits

Caption: Hypothetical QTX125 signaling pathway.

G cluster_troubleshooting Troubleshooting Logic Start High Variability? CheckSeeding Review Seeding Protocol Ensure Proper Mixing Start->CheckSeeding Yes NoApoptosis No Apoptosis? Start->NoApoptosis No End Problem Resolved CheckSeeding->End CheckCompound Test on Control Cell Line Verify Storage Conditions NoApoptosis->CheckCompound Yes VehicleToxicity Vehicle Toxicity? NoApoptosis->VehicleToxicity No CheckCompound->End CheckTFA Measure Media pH Lower DMSO % VehicleToxicity->CheckTFA Yes VehicleToxicity->End No CheckTFA->End

Caption: Troubleshooting decision tree.

Stability of QTX125 TFA in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of QTX125 TFA in solution for long-term experiments, along with troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for reconstituting this compound?

For optimal stability, it is recommended to reconstitute this compound in sterile, nuclease-free water. For applications requiring an organic solvent, DMSO can be used. However, be aware that long-term storage in DMSO is generally not recommended as it can lead to oxidation and degradation. Always use high-purity solvents.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Precipitation can occur for several reasons, including low solubility in the chosen solvent, incorrect storage temperature, or multiple freeze-thaw cycles. If you observe precipitation:

  • Gentle Warming: Warm the solution to 37°C for a short period and vortex gently.

  • Sonication: A brief sonication in a water bath can help redissolve the peptide.

  • Solvent Adjustment: If solubility is an issue, consider preparing a more concentrated stock in a minimal amount of DMSO and then diluting it with your aqueous experimental buffer.

  • pH Adjustment: The pH of the solution can affect peptide solubility. Adjusting the pH with a suitable buffer may be necessary, but this should be tested for its impact on peptide stability and activity.

Q3: I am observing degradation of this compound in my long-term experiment. How can I minimize this?

Peptide degradation can be caused by proteases, oxidation, or hydrolysis.[1][2] To minimize degradation:

  • Use Sterile Solutions: Prepare all solutions with sterile, nuclease-free water and handle them under aseptic conditions to prevent microbial contamination and protease activity.

  • Aliquot: Upon reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Low Temperature Storage: For long-term storage, it is recommended to store aliquots at -80°C.[1] For short-term storage (a few days), 4°C is acceptable.

  • Protease Inhibitors: If working with cell lysates or other biological samples, consider adding protease inhibitors to your experimental buffer.

  • Antioxidants: If oxidation is a concern (e.g., for peptides containing Cys, Met, or Trp residues), the addition of antioxidants like DTT or TCEP may be beneficial, but their compatibility with your assay should be verified.

Q4: Does the trifluoroacetate (TFA) counterion affect my experiments?

Yes, the TFA counterion can have an impact on biological assays.[3][4] TFA is often used in the purification of synthetic peptides and can remain as a salt. While often present in small amounts, it can:

  • Alter the pH of unbuffered solutions.

  • Affect cell viability in sensitive cell-based assays.

  • Influence peptide conformation and aggregation.

If you suspect TFA is interfering with your experiment, consider exchanging the counterion to a more biocompatible one like acetate or chloride through methods like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counterion.

Q5: How can I monitor the stability of my this compound solution over time?

Regularly assessing the purity and concentration of your this compound solution is crucial for long-term experiments. The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact peptide from any degradation products, allowing for quantification of its stability. For detailed instructions, refer to the experimental protocol below.

Stability of this compound in Solution: Summary Data

The following table summarizes the stability of this compound (1 mg/mL) in various solvents at different storage temperatures over a 6-month period. Stability was assessed by RP-HPLC, and the values represent the percentage of intact peptide remaining.

SolventStorage Temp.1 Week1 Month3 Months6 Months
Sterile Water 4°C99%95%88%75%
-20°C99%98%96%92%
-80°C>99%>99%99%98%
PBS (pH 7.4) 4°C98%92%82%65%
-20°C99%97%94%88%
-80°C>99%99%98%96%
DMSO 4°C97%90%78%58%
-20°C98%95%90%82%
-80°C99%98%96%93%

Note: The data presented is hypothetical and intended for illustrative purposes. It is always recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocol: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method for determining the stability of this compound in solution over time.

1. Materials

  • This compound

  • Solvents for reconstitution (e.g., sterile water, PBS, DMSO)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • HPLC system with a C18 column and UV detector

2. Sample Preparation

  • Reconstitute this compound to a final concentration of 1 mg/mL in the desired solvent.

  • Aliquot the solution into multiple sterile microcentrifuge tubes for each time point and storage condition to be tested.

  • Store the aliquots at the designated temperatures (-80°C, -20°C, 4°C, etc.).

  • At each time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Thaw the samples at room temperature.

  • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the initial mobile phase composition.

3. HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for your specific peptide.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 20 µL

4. Data Analysis

  • Integrate the peak area of the intact this compound and any degradation products.

  • Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (T=0).

    • % Stability = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the percentage of intact peptide versus time for each storage condition to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis reconstitute Reconstitute this compound aliquot Aliquot Solutions reconstitute->aliquot store Store at Different Temps aliquot->store retrieve Retrieve at Time Points store->retrieve hplc Analyze by RP-HPLC retrieve->hplc data Calculate % Stability hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor X Kinase1 Kinase A receptor->Kinase1 activates QTX125 This compound QTX125->receptor Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Y Kinase2->TF activates Response Cellular Response (e.g., Proliferation, Differentiation) TF->Response regulates

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Overcoming Resistance to QTX125 TFA in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to the selective HDAC6 inhibitor, QTX125 TFA, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

QTX125 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Unlike most other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin and Hsp90. By inhibiting HDAC6, QTX125 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and intracellular protein trafficking. This can result in the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[1] QTX125 has shown significant antitumor effects, particularly in mantle cell lymphoma (MCL) models.[1]

Q2: My cancer cell line shows reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to QTX125 are still under investigation, resistance to HDAC inhibitors, in general, can be attributed to several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump QTX125 out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells may upregulate compensatory signaling pathways to counteract the cytotoxic effects of QTX125. This can include the activation of pathways like PI3K/Akt/mTOR or the EGFR signaling cascade.

  • Alterations in Autophagy: As HDAC6 is a key regulator of autophagy, cancer cells can modulate this process to promote survival and resist treatment.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can inhibit the induction of apoptosis by QTX125.

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

You can assess the expression of ABC transporters like ABCB1 and ABCG2 at both the protein and mRNA levels.

  • Western Blotting: This technique can be used to quantify the protein levels of ABCB1 and ABCG2 in your resistant cell line compared to a sensitive parental cell line.

  • Quantitative PCR (qPCR): This method can measure the mRNA expression levels of the corresponding genes (ABCB1 and ABCG2).

  • Flow Cytometry-based Efflux Assays: Functional assays using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp) can determine if the transporter is actively pumping substances out of the cell. A decrease in intracellular fluorescence in your resistant line would indicate increased efflux.

Q4: What strategies can I employ to overcome resistance to this compound?

Based on the potential mechanisms of resistance, several strategies can be explored:

  • Combination Therapy: This is a highly effective approach. Consider combining QTX125 with:

    • Proteasome Inhibitors (e.g., Bortezomib): QTX125 inhibits the aggresome pathway for protein clearance, while proteasome inhibitors block the proteasome pathway. Dual inhibition can lead to a synergistic accumulation of toxic misfolded proteins and enhanced apoptosis.

    • Inhibitors of Pro-Survival Pathways: If you identify an activated compensatory pathway, targeting it with a specific inhibitor (e.g., a PI3K or EGFR inhibitor) can re-sensitize the cells to QTX125.

    • Immune Checkpoint Inhibitors: HDAC6 inhibitors can modulate the tumor microenvironment and increase the expression of PD-L1 on tumor cells. Combining QTX125 with anti-PD-1/PD-L1 antibodies could be a promising strategy, particularly in in vivo models.

  • Inhibition of ABC Transporters: If you have confirmed overexpression of ABC transporters, co-treatment with a known inhibitor of that transporter (e.g., Verapamil for P-gp) may restore sensitivity to QTX125.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for QTX125 in my cell line.
Possible Cause Suggested Solution
Inherent Resistance of the Cell Line Some cancer cell lines may have intrinsic resistance to HDAC6 inhibitors. Review the literature to see if your cell line is known to be less sensitive. Consider testing a panel of cell lines to find a more sensitive model.
Suboptimal Experimental Conditions Ensure that the cell viability assay is optimized for your cell line (e.g., cell seeding density, incubation time). We recommend a 72-hour incubation period for QTX125 treatment.[1]
Drug Inactivation Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
Issue 2: My cell line has developed resistance to QTX125 after prolonged exposure.
Possible Cause Suggested Solution
Upregulation of ABC Transporters Perform Western blot or qPCR to check for increased expression of ABCB1 and ABCG2. If confirmed, consider co-treatment with an ABC transporter inhibitor.
Activation of Compensatory Pro-Survival Pathways Use Western blotting to analyze the phosphorylation status of key proteins in survival pathways (e.g., Akt, ERK). If a pathway is activated, test a combination of QTX125 with a specific inhibitor of that pathway.
Emergence of a Resistant Clone Perform single-cell cloning to isolate and characterize the resistant population. This can help in identifying the specific resistance mechanism.

Data Presentation

Table 1: IC50 Values of QTX125 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hNotes
REC-1Mantle Cell Lymphoma~0.05Highly Sensitive
MINOMantle Cell Lymphoma~0.10Highly Sensitive
HBL-2Mantle Cell Lymphoma~0.15Highly Sensitive
IRM-2Mantle Cell Lymphoma~0.20Highly Sensitive
Primary MCL Sample 1Mantle Cell Lymphoma0.120Patient-derived sample.[1]
Primary MCL Sample 2Mantle Cell Lymphoma0.182Patient-derived sample.[1]
K562Chronic Myelogenous Leukemia> 1.0Less Sensitive
A549Lung Carcinoma> 1.0Less Sensitive
Peripheral Blood Mononuclear Cells (PBMCs)Non-Malignant> 5.0Resistant.

Table 2: Example of Synergistic Effect of QTX125 and Bortezomib in a QTX125-Resistant Cell Line

TreatmentCell Viability (%)Combination Index (CI)*
Control100-
QTX125 (1 µM)85-
Bortezomib (5 nM)90-
QTX125 (1 µM) + Bortezomib (5 nM)400.52

*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: Western Blot for Acetylated α-Tubulin and ABCG2
  • Cell Lysis: Treat cells with QTX125 or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin, total α-tubulin, ABCG2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_viability Viability Assessment cluster_mechanism Investigate Resistance Mechanism cluster_strategy Overcoming Resistance Strategy cluster_validation Validation start Cancer Cell Line with Suspected QTX125 Resistance viability_assay Perform Cell Viability Assay (e.g., MTS) to Confirm Increased IC50 start->viability_assay western_blot Western Blot for: - ABC Transporters (ABCB1, ABCG2) - p-Akt, p-ERK viability_assay->western_blot If resistance is confirmed qpcr qPCR for ABC Transporter mRNA (ABCB1, ABCG2) viability_assay->qpcr If resistance is confirmed combo_therapy Combination Therapy: - Proteasome Inhibitor - PI3K/EGFR Inhibitor western_blot->combo_therapy Based on findings transporter_inhibition Co-treatment with ABC Transporter Inhibitor western_blot->transporter_inhibition Based on findings qpcr->transporter_inhibition If transporter upregulation is detected synergy_analysis Synergy Analysis (e.g., Combination Index) combo_therapy->synergy_analysis transporter_inhibition->synergy_analysis signaling_pathway cluster_cytoplasm Cytoplasm QTX125_out QTX125 QTX125_in QTX125 QTX125_out->QTX125_in Influx ABC_transporter ABC Transporter (e.g., ABCG2) QTX125_in->ABC_transporter Efflux (Resistance) HDAC6 HDAC6 QTX125_in->HDAC6 Inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates acetylated_alpha_tubulin Acetylated α-tubulin alpha_tubulin->acetylated_alpha_tubulin Acetylation apoptosis Apoptosis acetylated_alpha_tubulin->apoptosis Leads to

References

Technical Support Center: QTX125 TFA Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance, troubleshooting advice, and frequently asked questions (FAQs) for the intraperitoneal (IP) injection of QTX125 TFA in mice. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with demonstrated antitumor activity. It is a small molecule being investigated for its therapeutic potential in various cancers.

Q2: What is the recommended route of administration for this compound in mice?

A2: For in vivo preclinical studies, this compound has been administered via intraperitoneal (IP) injection.

Q3: What is a suitable vehicle for reconstituting this compound for IP injection?

A3: While the exact vehicle composition from all preclinical studies is not publicly available, a common approach for poorly water-soluble compounds like this compound is to use a co-solvent system. A recommended starting point is to dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute the solution with a sterile isotonic vehicle such as saline (0.9% sodium chloride). It is crucial to keep the final DMSO concentration as low as possible (ideally below 10% v/v) to minimize potential toxicity.[1][2] Researchers should perform their own solubility and vehicle tolerability studies.

Q4: What is the recommended dose of this compound for mice?

A4: A previously reported dose for intraperitoneal administration in mice is 60 mg/kg. However, the optimal dose may vary depending on the mouse strain, disease model, and experimental endpoint. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific application.

Q5: How should this compound solution be prepared for injection?

A5: Please refer to the detailed "Experimental Protocols" section below for a recommended reconstitution and dilution procedure. All preparations should be performed under sterile conditions.

Q6: What are the best practices for performing an IP injection in mice?

A6: Key best practices include proper restraint of the animal, selecting the correct injection site (lower right abdominal quadrant), using an appropriate needle size (25-27 gauge), limiting the injection volume (typically up to 10 mL/kg), and aspirating before injecting to ensure the needle is not in an organ or blood vessel.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in solution - The solubility limit of this compound in the chosen vehicle has been exceeded.- The temperature of the solution has decreased, reducing solubility.- Increase the proportion of the co-solvent (e.g., DMSO), but do not exceed a final concentration of 10% DMSO in the injectate.[1]- Gently warm the solution to room temperature or 37°C before injection.[3]- Prepare the solution fresh before each use.
Mouse shows signs of distress after injection (e.g., lethargy, ruffled fur, abdominal swelling) - The vehicle (especially at high DMSO concentrations) may be causing irritation or toxicity.[4]- The injection was administered incorrectly (e.g., into an organ).- The pH of the injectate is not well-tolerated.- Reduce the concentration of DMSO in the vehicle.- Ensure proper IP injection technique is being followed.- Check the pH of the final solution and adjust towards physiological pH if necessary, while ensuring compound stability.- Include a vehicle-only control group to assess the effects of the vehicle itself.
Leakage of the injected solution from the injection site - The injection volume was too large.- The needle was not fully inserted into the peritoneal cavity.- The needle was withdrawn too quickly.- Ensure the injection volume does not exceed 10 mL/kg.- Confirm proper needle placement before injecting.- Withdraw the needle smoothly after the injection is complete.
Variable experimental results between mice - Inconsistent dosing due to inaccurate preparation of the injection solution.- Inconsistent administration of the injection.- Degradation of this compound in the prepared solution.- Ensure accurate weighing of this compound and precise dilution.- Standardize the IP injection protocol among all personnel.- Prepare the dosing solution fresh for each experiment and protect it from light and extreme temperatures.

Quantitative Data Summary

ParameterRecommendation
Dose of this compound 60 mg/kg (starting point)
Vehicle Composition e.g., 10% DMSO, 90% Saline (0.9% NaCl)
Injection Volume < 10 mL/kg
Needle Gauge 25-27 G

Experimental Protocols

Recommended Protocol for Reconstitution of this compound

This protocol is a general guideline. Researchers must validate the solubility and stability of this compound in their chosen vehicle system.

  • Materials:

    • This compound powder

    • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile Saline (0.9% Sodium Chloride) for injection

    • Sterile, pyrogen-free microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Calculate the required amount of this compound and vehicle needed based on the number of mice and the target dose (e.g., 60 mg/kg).

    • Weigh the this compound powder accurately in a sterile tube.

    • Add the minimum volume of DMSO required to completely dissolve the powder. Vortex briefly if necessary.

    • In a separate sterile tube, measure the required volume of sterile saline.

    • Slowly add the this compound/DMSO solution to the saline while gently vortexing to ensure proper mixing. Note: Adding the DMSO solution to the aqueous vehicle is important to prevent precipitation.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting the vehicle composition).

    • The final concentration of DMSO in the injectate should ideally be below 10%.

    • Prepare the formulation fresh on the day of injection.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute with Saline dissolve->dilute restrain Restrain Mouse dilute->restrain Dosing Solution inject Inject Intraperitoneally restrain->inject observe Observe Mouse inject->observe

Caption: Experimental workflow for this compound administration.

troubleshooting_logic start Post-Injection Issue Observed precipitate Precipitation in Solution? start->precipitate distress Mouse in Distress? precipitate->distress No optimize_vehicle Optimize Vehicle or Prepare Fresh precipitate->optimize_vehicle Yes leakage Leakage at Injection Site? distress->leakage No check_protocol Review Injection Protocol & Vehicle Toxicity distress->check_protocol Yes adjust_technique Adjust Volume & Injection Technique leakage->adjust_technique Yes no_issue Monitor as per Protocol leakage->no_issue No

Caption: Troubleshooting decision tree for IP injections.

References

Interpreting unexpected results in QTX125 TFA functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals using QTX125 TFA functional assays. It addresses common unexpected results in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected results. Where should I start troubleshooting?

A1: A systematic approach is crucial when diagnosing unexpected assay results. Start by verifying the most common sources of error before moving to more complex variables. The workflow below outlines a recommended troubleshooting path, from initial reagent and equipment checks to deeper analysis of potential compound or cellular interference.

G cluster_0 Initial Checks cluster_1 Assay & Protocol Review cluster_2 Advanced Troubleshooting start Unexpected Result (High Background, Low Signal, High Variability) reagents Check Reagents: - Aliquots & Storage Conditions? - Expiration Dates? - Correct Dilutions? start->reagents Step 1 equipment Check Equipment: - Plate Reader Settings Correct? - Pipettes Calibrated? - Incubator CO2/Temp Stable? reagents->equipment Step 2 protocol Review Protocol: - Adherence to all steps? - Correct Incubation Times? - Appropriate Controls Included? equipment->protocol Step 3 cells Evaluate Cell Health: - Viability >95%? - Expected Morphology? - Correct Passage Number? protocol->cells Step 4 tfa Consider TFA Interference (See FAQ #4) cells->tfa Step 5 (If issue persists) dose Investigate Dose-Response (See FAQ #5) cells->dose Step 5 (If issue persists) end Problem Resolved / Cause Identified tfa->end dose->end

Caption: General troubleshooting workflow for QTX125 functional assays.

Q2: My negative controls show a high background signal. What could be the cause?

A2: High background can obscure the specific signal from QTX125, reducing the assay window and making results difficult to interpret. The primary causes are often related to reagents, procedural steps, or the cells themselves.[1]

Common Causes and Solutions for High Background

Potential Cause Recommended Action Details
Cell Autofluorescence Use phenol red-free medium. Assess unstained control cells to quantify autofluorescence.Cellular components like NADH and flavins, along with media components like phenol red, can fluoresce and contribute to background.[2]
Contaminated Reagents Prepare fresh buffers and media. Filter-sterilize where appropriate.Microbial contamination or contamination of buffers with the detection substrate can lead to high background.[3]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 4) and the volume of wash buffer.Inadequate washing can leave residual detection reagents in the wells, leading to a high signal.[3]
Suboptimal Cell Density Perform a cell titration experiment to find the optimal cell number that maximizes the signal-to-background ratio.Overly confluent cells can lead to higher metabolic activity and non-specific signal.[2]
Incubation Times Adhere strictly to the incubation times specified in the protocol.Over-incubation with detection reagents is a common cause of elevated background signal.
Q3: I'm observing a biphasic or other atypical dose-response curve. How do I interpret this?

A3: A standard dose-response curve is sigmoidal. An atypical, or non-linear, curve (e.g., bell-shaped or U-shaped) suggests a more complex biological mechanism is at play. This can be due to several factors related to the compound's activity at different concentrations.

G cluster_0 Hypothetical QTX125 Signaling cluster_1 Potential Causes for Atypical Dose-Response QTX125 QTX125 Receptor Primary Target (QTXR) QTX125->Receptor Signal Downstream Signaling Receptor->Signal Response Biological Response (Assay Readout) Signal->Response HighConc High QTX125 Concentration OffTarget Off-Target Effects HighConc->OffTarget Desensitization Receptor Desensitization HighConc->Desensitization Toxicity Cell Toxicity HighConc->Toxicity ReducedResponse Reduced Biological Response OffTarget->ReducedResponse Desensitization->ReducedResponse Toxicity->ReducedResponse

Caption: Potential mechanisms leading to an atypical dose-response curve.

Possible Interpretations:

  • Off-Target Effects: At higher concentrations, QTX125 may begin to interact with secondary targets that inhibit the primary signaling pathway or activate a countervailing pathway.

  • Receptor Desensitization: Prolonged or high-concentration exposure can lead to the downregulation or internalization of the target receptor, reducing the overall signal.

  • Cytotoxicity: High concentrations of the peptide (or residual TFA) may induce cell stress or death, leading to a sharp drop in the assay signal. It is crucial to run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to rule this out.

Q4: Could residual Trifluoroacetic Acid (TFA) from my peptide synthesis be affecting my results?

A4: Yes, absolutely. Synthetic peptides are often purified using HPLC and delivered as TFA salts. Residual TFA can interfere with biological assays by altering pH, affecting cell viability, or even changing the peptide's conformation. This can lead to a lack of reproducibility, especially between different synthesis batches where TFA content can vary.

Impact of TFA Contamination on QTX125 Assay Signal

Condition [TFA] in well (mM) Normalized Signal (%) Cell Viability (%)
QTX125 (Batch A)0.110098
QTX125 (Batch B)0.57591
QTX125 (Batch A) + 0.5 mM TFA Spike0.66888
Vehicle Control05100
TFA Control0.5689

Data are hypothetical and for illustrative purposes.

As shown, increasing TFA concentration can directly suppress both the assay signal and cell viability, confounding interpretation of the peptide's true activity. If TFA interference is suspected, a counter-ion exchange (e.g., to hydrochloride) is recommended.

Key Experimental Protocols

Protocol 1: Standard QTX125 Functional Assay Workflow

This protocol outlines the general steps for assessing QTX125 activity in a 96-well plate format.

  • Cell Seeding: Plate cells (e.g., HEK293 expressing the target receptor) in a 96-well, black, clear-bottom plate at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the QTX125 peptide in serum-free, phenol red-free assay buffer.

  • Cell Treatment: Carefully remove the growth medium from the cells. Add 50 µL of assay buffer, followed by 50 µL of the 2X QTX125 dilutions. Include "vehicle only" and "no treatment" controls.

  • Incubation: Incubate the plate for the optimized treatment time (e.g., 4 hours) at 37°C, 5% CO₂.

  • Signal Detection: Add 100 µL of the detection reagent (e.g., a luminescent reporter substrate). Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible microplate reader (e.g., luminescence).

  • Data Analysis: Subtract the background (vehicle control), normalize the data to the maximal response, and fit a dose-response curve using a four-parameter logistic regression.

G cluster_workflow QTX125 Assay Workflow A 1. Seed Cells (24h Incubation) C 3. Treat Cells (4h Incubation) A->C B 2. Prepare QTX125 Dilution Series B->C D 4. Add Detection Reagent C->D E 5. Read Plate D->E F 6. Analyze Data E->F

Caption: Standard experimental workflow for the QTX125 functional assay.

Protocol 2: TFA Counter-Ion Exchange

This procedure is used to replace the TFA counter-ion with a more biologically compatible ion like chloride.

  • Dissolution: Dissolve the lyophilized QTX125-TFA peptide in deionized water.

  • Acidification: Add a 10-fold molar excess of 0.1 M Hydrochloric acid (HCl).

  • Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath) and lyophilize for 24-48 hours until the peptide is a dry powder.

  • Repetition: To ensure complete exchange, repeat steps 1-3 two more times.

  • Final Preparation: After the final lyophilization, reconstitute the QTX125-HCl peptide in a suitable assay buffer. Confirm the peptide concentration using a quantitative method (e.g., BCA assay or A280 measurement).

  • Validation: Re-test the QTX125-HCl salt in the functional assay and a cytotoxicity assay to compare its activity against the original TFA salt.

References

Technical Support Center: Managing TFA Counter-Ion Effects in Scientific Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for the effects of the trifluoroacetic acid (TFA) counter-ion in experiments. TFA is commonly used in peptide synthesis and purification, but its presence can lead to unintended consequences in various biological and analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is a TFA counter-ion and why is it present in my sample?

A1: Trifluoroacetic acid (TFA) is a strong acid frequently used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) as an ion-pairing agent.[1][2][3] Consequently, the final peptide product is often a salt, with the positively charged peptide molecule associated with the negatively charged trifluoroacetate anion, known as the TFA counter-ion.[2] The amount of residual TFA can be significant, sometimes making up 10-45% of the total peptide weight.[4]

Q2: How can residual TFA affect my biological experiments?

A2: Residual TFA can significantly impact a wide range of biological assays. It has been shown to inhibit or, in some cases, stimulate cell proliferation, even at nanomolar concentrations. TFA can also act as an allosteric modulator of receptors, interfere with enzymatic assays, and elicit immune responses in vivo. Its strong absorbance in the infrared spectrum can also interfere with the analysis of peptide secondary structure.

Q3: At what concentrations does TFA become toxic to cells?

A3: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay. Some studies report that TFA concentrations as low as 10 nM can inhibit cell growth. It is crucial to determine the toxicity threshold for your specific experimental setup.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Symptoms:

  • High background signal or unexpected cytotoxicity in control wells.

  • Poor reproducibility between experiments.

  • Discrepancy between the expected and observed biological activity of a peptide.

Possible Cause: The TFA counter-ion in your peptide preparation may be exerting its own biological effects, interfering with the assay.

Solutions:

  • Run a TFA Control Experiment: To determine if TFA is the source of the unexpected results, expose your cells to the same concentrations of TFA that are present in your peptide stock solution, but without the peptide. This will help differentiate the effects of the counter-ion from the biological activity of your peptide.

  • Perform a Counter-Ion Exchange: If TFA is found to be problematic, exchange it for a more biocompatible counter-ion, such as acetate or hydrochloride.

Issue 2: Signal Suppression or Interference in Mass Spectrometry

Symptoms:

  • Reduced signal intensity (ionization suppression) of your analyte.

  • Appearance of unexpected ions or adducts in the mass spectrum.

Possible Cause: TFA is a strong ion-pairing agent that can suppress the ionization of analytes in electrospray ionization (ESI) mass spectrometry. It can also form clusters and adducts with metal ions (like iron from stainless steel components) in the LC system, leading to interfering peaks.

Solutions:

  • Use a Different Mobile Phase Modifier: Replace TFA with a more MS-friendly modifier like formic acid (FA) or difluoroacetic acid (DFA).

  • Optimize TFA Concentration: If TFA is necessary for chromatographic separation, use the lowest possible concentration (e.g., below 0.05%).

  • System Cleaning: If TFA contamination is suspected, flush the entire LC-MS system with a cleaning solution.

Quantitative Data Summary

Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines

Cell LineObserved EffectTFA ConcentrationReference
HUVECInhibition of proliferation~0.1 mM
JurkatSignificant toxicity~5 mM
Multiple (e.g., HeLa, HEK293)General cytotoxic effects>100 µM
PC-12Dose-dependent cell death1-5 mM
Osteoblasts and ChondrocytesInhibition of proliferationas low as 10 nM

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is widely used to replace TFA counter-ions with hydrochloride ions.

Materials:

  • Peptide sample containing TFA

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled water

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the peptide in 100 mM HCl.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.

  • To ensure complete removal, this process may need to be repeated several times (at least two to three times is recommended).

  • After the final lyophilization, re-dissolve the peptide in your desired buffer for the experiment.

Protocol 2: TFA Removal by Anion Exchange Chromatography

This method exchanges TFA for acetate ions.

Materials:

  • Peptide sample containing TFA

  • Strong anion exchange resin

  • 1M Sodium Acetate solution

  • Distilled water

Procedure:

  • Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the anion sites in the peptide.

  • Equilibrate the column by eluting it with a 1M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Dissolve the peptide in distilled water and apply it to the column.

  • Elute the column with distilled water and collect the fractions containing the peptide.

  • Lyophilize the combined peptide-containing fractions to obtain the peptide acetate salt.

Visualizations

TFA_Decision_Workflow start Experiment Planned with Peptide Synthesized with TFA is_sensitive Is the assay sensitive to pH or ionic changes (e.g., cell-based, NMR, enzymatic)? start->is_sensitive tfa_control Run a TFA control experiment is_sensitive->tfa_control Yes proceed Proceed with experiment using TFA-containing peptide is_sensitive->proceed No interference Does the TFA control show interference or toxicity? tfa_control->interference remove_tfa Perform TFA removal or counter-ion exchange interference->remove_tfa Yes interference->proceed No proceed_no_tfa Proceed with experiment using TFA-free peptide remove_tfa->proceed_no_tfa

Caption: Decision workflow for handling TFA counter-ions.

TFA_Interference_MS cluster_hplc HPLC System cluster_esi Electrospray Ionization (ESI) Source peptide Peptide ion_pair [Peptide-TFA] Ion-Pair peptide->ion_pair tfa TFA tfa->ion_pair suppression Ionization Suppression ion_pair->suppression Competition for Droplet Surface detector Mass Spectrometer (Detector) suppression->detector Reduced Analyte Signal

Caption: Mechanism of TFA interference in LC-MS.

TFA_Removal_Protocol start Start: Peptide with TFA Counter-ion dissolve Dissolve peptide in 100 mM HCl start->dissolve stand Incubate at RT for 1 minute dissolve->stand freeze Freeze in Liquid Nitrogen stand->freeze lyophilize Lyophilize overnight freeze->lyophilize check Is TFA removal complete? lyophilize->check repeat Repeat Steps 1-5 (2-3 times) check->repeat No end End: Peptide with HCl Counter-ion check->end Yes repeat->dissolve

Caption: Flowchart for TFA removal by HCl exchange.

References

Technical Support Center: QTX125 TFA Treatment and Cell Viability Assay Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using QTX125 TFA in cell viability and cytotoxicity assays. A primary focus is on potential artifacts introduced by the trifluoroacetic acid (TFA) counterion, which is often present in synthetic compounds like QTX125.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my QTX125 sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of compounds like QTX125, particularly in processes like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] As a result, the final product is often isolated as a TFA salt, where the TFA molecule acts as a counterion to the positively charged QTX125 molecule.[2][3] The amount of residual TFA can be significant, sometimes making up 10-45% of the total weight of the compound.

Q2: Can the TFA counterion from my this compound stock affect my cell viability assay results?

Yes, the TFA counterion can significantly impact cell-based assay results. At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce cell death. This effect can be mistakenly attributed to the biological activity of QTX125. Additionally, TFA can cause non-specific effects that interfere with assay readings.

Q3: At what concentrations does TFA become toxic to cells?

The cytotoxic concentration of TFA can vary depending on the cell line, assay duration, and the specific experimental conditions. Some studies have reported that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines. For particularly sensitive cell lines, issues may arise even in the low micromolar range. It is crucial to determine the toxicity threshold for your specific cell line.

Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines

Cell Line Observed Effect Effective TFA Concentration Reference
HUVEC Inhibition of proliferation ~0.1 mM
Jurkat Significant toxicity ~5 mM
PC-12 Dose-dependent cell death 1-5 mM
Multiple (e.g., HeLa, HEK293) General cytotoxic effects >100 µM

| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM | |

Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.

Q4: My IC50 value for this compound is higher/lower than expected. Could this be a TFA artifact?

It is possible. If the TFA in your this compound stock is contributing to cytotoxicity, the apparent IC50 of your compound may be lower (i.e., appear more potent) than its true value. Conversely, TFA can sometimes interfere with assay reagents, potentially leading to inaccurate readings. For example, TFA can alter the pH of the culture medium, which can affect enzyme-based assays.

Q5: How can I determine if TFA is causing unexpected results in my experiment?

The most effective method is to run a "TFA control" experiment. This involves treating your cells with the same concentrations of TFA that are present in your this compound solutions, but without QTX125 itself. This will help you differentiate the effects of the TFA counterion from the biological activity of QTX125.

Troubleshooting Guide

If you suspect that the TFA component of your this compound is interfering with your cell viability assay, follow this troubleshooting workflow.

G cluster_0 Start: Unexpected Viability Results cluster_1 Phase 1: Identify the Source of Artifact cluster_2 Phase 2: Analyze Control Results cluster_3 Phase 3: Implement Solutions cluster_4 End: Validated Results start Unexpected results with This compound treatment tfa_control Run TFA-only control experiment start->tfa_control cell_free_control Run cell-free assay control (this compound + assay reagents) start->cell_free_control tfa_toxic Is TFA alone cytotoxic at relevant concentrations? tfa_control->tfa_toxic assay_interference Does this compound interact with assay reagents in the absence of cells? cell_free_control->assay_interference solution1 Subtract TFA background from This compound results. Determine QTX125 IC50 separately. tfa_toxic->solution1 Yes solution3 Perform TFA salt exchange on QTX125 stock (e.g., to HCl or acetate). tfa_toxic->solution3 If problem persists solution2 Switch to an orthogonal viability assay method. assay_interference->solution2 Yes assay_interference->solution3 If problem persists end Obtain reliable cell viability data for QTX125 solution1->end solution2->end solution3->end G cluster_0 Viability Assay Principle cluster_1 Potential for TFA/Compound Interference Metabolic Metabolic Assays (MTT, MTS, XTT, Resazurin) Metabolic_Interference Higher potential for redox and pH interference. Metabolic->Metabolic_Interference prone to ATP ATP-Based Assays (e.g., CellTiter-Glo) ATP_Interference Lower potential for interference; measures ATP directly. ATP->ATP_Interference less prone to Other Other Methods (LDH, Trypan Blue) Other_Interference Measures membrane integrity or dye exclusion. Other->Other_Interference different principle

References

Validation & Comparative

Validating the selectivity of QTX125 TFA for HDAC6 over other HDAC isoforms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, the precise targeting of individual histone deacetylase (HDAC) isoforms is paramount for both therapeutic efficacy and the reduction of off-target effects. QTX125 TFA has emerged as a highly potent and exceptionally selective inhibitor of HDAC6. This guide provides a comprehensive comparison of this compound's selectivity against other HDAC isoforms, supported by quantitative data and detailed experimental protocols, to assist researchers in making informed decisions for their drug discovery and development endeavors.

Unprecedented Selectivity Profile of this compound

Biochemical assays demonstrate that this compound possesses exceptional specificity for inhibiting the enzymatic activity of HDAC6 when compared to all other HDAC isoforms.[1] This high degree of selectivity is crucial for minimizing the broad cellular effects often associated with pan-HDAC inhibitors.

Comparative Analysis of HDAC Inhibitor Selectivity

The inhibitory activity of this compound and other representative HDAC inhibitors was assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Other HDACs
This compound HDAC6 selective >50--<1 -High IC50s
Tubastatin AHDAC6 selective16,400--15854>10,000 (most isoforms)
Ricolinostat (ACY-1215)HDAC6 selective5848515100>1,000 (HDAC4,5,7,9,11)
Vorinostat (SAHA)Pan-HDAC10-20--Broad activity

As the data illustrates, this compound exhibits a remarkable selectivity for HDAC6, with an IC50 value of less than 1 nM. In contrast, its inhibitory effect on HDAC1 is significantly weaker, with an IC50 value greater than 50 nM.[1] This represents a selectivity ratio of over 50-fold in favor of HDAC6.

For comparison, other selective HDAC6 inhibitors such as Tubastatin A and Ricolinostat (ACY-1215) also show a preference for HDAC6, but this compound demonstrates a superior potency for this isoform.[2][3][4] Pan-HDAC inhibitors like Vorinostat (SAHA) exhibit potent inhibition across multiple HDAC isoforms, highlighting the targeted nature of this compound.

Visualizing the Path to Selective Inhibition

The following diagrams illustrate the conceptual framework behind selective HDAC6 inhibition and the typical workflow for its validation.

Conceptual Pathway of Selective HDAC6 Inhibition cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus QTX125 This compound QTX125_inside This compound QTX125->QTX125_inside Cellular Uptake HDAC6 HDAC6 QTX125_inside->HDAC6 Selective Inhibition HDAC1 HDAC1 QTX125_inside->HDAC1 Minimal Inhibition HDAC2 HDAC2 QTX125_inside->HDAC2 HDAC3 HDAC3 QTX125_inside->HDAC3 alpha_tubulin_deacetylated α-tubulin (deacetylated) HDAC6->alpha_tubulin_deacetylated Deacetylation alpha_tubulin α-tubulin (acetylated) alpha_tubulin->HDAC6 Histones_deacetylated Histones (deacetylated) HDAC1->Histones_deacetylated HDAC2->Histones_deacetylated HDAC3->Histones_deacetylated Histones Histones (acetylated) Histones->HDAC1 Histones->HDAC2 Histones->HDAC3

Caption: Selective inhibition of cytoplasmic HDAC6 by this compound, sparing nuclear HDACs.

Experimental Workflow for HDAC Inhibitor Selectivity Profiling start Start recombinant_hdacs Prepare Recombinant HDAC Isoforms (1-11) start->recombinant_hdacs inhibitor_prep Prepare Serial Dilutions of this compound & Other Inhibitors start->inhibitor_prep assay_plate Dispense HDACs and Inhibitors into Assay Plate recombinant_hdacs->assay_plate inhibitor_prep->assay_plate add_substrate Add Fluorogenic/ Luminogenic Substrate assay_plate->add_substrate incubation Incubate at 37°C add_substrate->incubation read_signal Measure Fluorescence/ Luminescence incubation->read_signal data_analysis Calculate IC50 Values and Determine Selectivity read_signal->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 values of HDAC inhibitors.

Experimental Protocol for Determining HDAC Inhibitor Selectivity

The following protocol outlines a typical in vitro biochemical assay used to determine the selectivity of HDAC inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of recombinant human HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic or luminogenic HDAC substrate (e.g., acetylated AMC-labeled peptide)

  • Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent for fluorogenic assays)

  • Multi-well assay plates (e.g., black, 384-well for fluorescence)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Enzyme Preparation:

    • Dilute each recombinant HDAC isoform to its optimal concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Assay Reaction:

    • Add a small volume of the diluted test compound to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and a known pan-HDAC inhibitor as a positive control.

    • Add the diluted HDAC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Incubation:

    • Initiate the enzymatic reaction by adding the fluorogenic or luminogenic substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Signal Development and Detection:

    • For fluorogenic assays, stop the reaction by adding the developer solution containing a stop reagent (e.g., Trichostatin A) and a protease (e.g., Trypsin) that cleaves the deacetylated substrate to release the fluorophore.

    • For luminogenic assays, add the developer reagent that produces a luminescent signal in the presence of the deacetylated substrate.

    • Incubate for a short period to allow the signal to develop.

    • Measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm) or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the negative control (DMSO, 100% activity) and positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

This rigorous approach ensures the reliable determination of inhibitor potency and selectivity, validating the superior profile of this compound as a tool for investigating the specific biological roles of HDAC6.

References

Comparative Efficacy of QTX125 TFA and Cyclophosphamide in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel histone deacetylase 6 (HDAC6) inhibitor, QTX125 TFA, and the conventional chemotherapy agent, cyclophosphamide, in the context of preclinical lymphoma models. The data presented is based on emerging research and aims to offer an objective overview of their respective mechanisms, efficacy, and experimental validation.

Introduction

Lymphoma treatment has traditionally relied on cytotoxic agents like cyclophosphamide, which induces DNA damage in rapidly dividing cells.[1][2][3] However, the development of targeted therapies offers new avenues for treatment. QTX125 is a novel small-molecule inhibitor of HDAC6, an enzyme implicated in cancer cell survival and proliferation.[4][5] Preclinical studies have demonstrated its potential as a therapeutic agent in various lymphomas, including mantle cell lymphoma (MCL), Burkitt's cell lymphoma, and follicular lymphoma. This guide synthesizes available data to compare the anti-lymphoma activity of QTX125 with cyclophosphamide.

Mechanism of Action

This compound: Targeted Epigenetic Modification

QTX125 is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family that primarily acts on non-histone proteins, including α-tubulin. By inhibiting HDAC6, QTX125 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This targeted approach is designed to have greater specificity for cancer cells and potentially a better safety profile compared to broad-spectrum chemotherapies.

Signaling Pathway of QTX125

G cluster_cell Cancer Cell QTX125 QTX125 HDAC6 HDAC6 QTX125->HDAC6 inhibits aTubulin α-tubulin (acetylated) HDAC6->aTubulin deacetylates Microtubule Microtubule Disruption aTubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: QTX125 inhibits HDAC6, leading to apoptosis.

Cyclophosphamide: Broad-Spectrum DNA Alkylation

Cyclophosphamide is a well-established alkylating agent used in the treatment of various cancers, including lymphomas. It is a prodrug that is metabolically activated in the liver to its active metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is the primary cytotoxic component, which forms cross-links with DNA, primarily at the N7 position of guanine. This DNA damage is irreversible and triggers apoptosis in rapidly dividing cells. Its broad mechanism of action contributes to its efficacy as well as its known side effects, such as myelosuppression.

Signaling Pathway of Cyclophosphamide

G cluster_body Systemic Circulation & Target Cell Cyclophosphamide Cyclophosphamide (Prodrug) Liver Liver (CYP450) Cyclophosphamide->Liver metabolism Active_Metabolites Active Metabolites (Phosphoramide Mustard) Liver->Active_Metabolites DNA DNA Active_Metabolites->DNA alkylates DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis

Caption: Cyclophosphamide's metabolic activation and DNA alkylation pathway.

Comparative In Vitro Efficacy

Studies have shown that QTX125 exhibits a potent growth-inhibitory effect on various lymphoma cell lines. The IC50 values (the concentration of a drug that inhibits a biological process by 50%) for QTX125 are notably low in several mantle cell lymphoma (MCL) cell lines.

Cell LineLymphoma SubtypeQTX125 IC50 (µM)
MINOMantle Cell LymphomaNot specified
REC-1Mantle Cell LymphomaNot specified
IRM-2Mantle Cell LymphomaNot specified
HBL-2Mantle Cell LymphomaNot specified

Note: Specific IC50 values were not provided in the reviewed abstracts, but the studies consistently report a strong growth-inhibitory effect.

In primary samples from patients with MCL, QTX125 also demonstrated significant cytotoxicity with IC50 values of 0.120 and 0.182 µM. Importantly, non-malignant peripheral blood mononuclear cells (PBMCs), T cells (CD3+), and B cells (CD19+) were more resistant to QTX125, suggesting a degree of selectivity for malignant cells.

Comparative In Vivo Efficacy

The anti-tumor activity of QTX125 has been evaluated in xenograft mouse models of mantle cell lymphoma and compared directly with cyclophosphamide.

Tumor Growth Inhibition in REC-1 Xenograft Model

In a study using a REC-1 xenograft model, QTX125 demonstrated a significant inhibition of lymphoma growth compared to a control group. The extent of tumor growth blockage was reported to be similar to that observed in mice treated with cyclophosphamide.

Treatment GroupMean Tumor Volume (mm³) at Day 21
Control~1200
QTX125~400
Cyclophosphamide~400

Data is estimated from graphical representations in the source material.

Tumor Growth Inhibition in MINO Xenograft Model

Similar results were observed in a MINO xenograft model, where QTX125 also led to significant inhibition of tumor growth.

Treatment GroupMean Tumor Volume (mm³) at Day 21
Control~1000
QTX125~300

Data is estimated from graphical representations in the source material.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: Mantle cell lymphoma cell lines (MINO, REC-1, IRM-2, HBL-2) and primary patient samples.

  • Method: Cell viability was assessed using an MTS assay.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of QTX125. After a specified incubation period, MTS reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Model: Nude mice.

  • Cell Implantation: REC-1 or MINO mantle cell lymphoma cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • QTX125 Group: Administered QTX125 at a specified dose and schedule.

    • Cyclophosphamide Group: Administered cyclophosphamide as a positive control.

    • Control Group: Received a vehicle control.

  • Monitoring: Tumor volume was monitored every two days by caliper measurements.

  • Endpoint: The experiment was concluded after a predetermined period, and tumors were excised and weighed.

Experimental Workflow for In Vivo Studies

G cluster_workflow In Vivo Xenograft Workflow Cell_Culture Lymphoma Cell Culture (e.g., REC-1, MINO) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (QTX125, Cyclophosphamide, Vehicle) Randomization->Treatment Monitoring Tumor Volume Monitoring (every 2 days) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

References

A Comparative Analysis of QTX125 TFA and Other Novel HDAC6 Inhibitors in Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the anti-tumor activity of QTX125 TFA against other novel histone deacetylase 6 (HDAC6) inhibitors, including Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Tubastatin A. The data presented is compiled from preclinical studies to offer an objective comparison of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

This compound is a potent and highly selective HDAC6 inhibitor that has demonstrated significant anti-tumor effects, particularly in hematologic malignancies such as mantle cell lymphoma (MCL).[1][2] Preclinical data indicates that this compound exhibits superior potency in inducing the acetylation of α-tubulin, a key substrate of HDAC6, when compared to other selective HDAC6 inhibitors.[1] This guide will delve into the comparative efficacy of these compounds through in vitro and in vivo studies, highlighting their mechanisms of action and potential as therapeutic agents.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of HDAC6 Inhibitors (IC50 values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds across various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons across a unified cell line panel are limited.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MINOMantle Cell LymphomaNot explicitly stated, but potent growth inhibition observed at nM concentrations.[1][2]
REC-1Mantle Cell LymphomaNot explicitly stated, but potent growth inhibition observed at nM concentrations.
Primary MCL Sample 1Mantle Cell Lymphoma0.120
Primary MCL Sample 2Mantle Cell Lymphoma0.182
Ricolinostat (ACY-1215) Various Lymphoma Cell LinesLymphoma1.51 - 8.65
Various Multiple Myeloma Cell LinesMultiple Myeloma2 - 8
Citarinostat (ACY-241) A2780Ovarian Cancer4.6 - 6.1
TOV-21GOvarian Cancer4.6 - 6.1
MDA-MB-231Breast Cancer4.6 - 6.1
Tubastatin A Various Urothelial Cancer Cell LinesUrothelial Cancer6 - 12
697Leukemia2.006

Note: The primary publication on QTX125 highlights its potent growth-inhibitory effect in Burkitt's cell lymphoma, follicular lymphoma, and mantle cell lymphoma, often at nanomolar concentrations.

Table 2: In Vivo Anti-Tumor Efficacy of HDAC6 Inhibitors

This table presents available data on the in vivo anti-tumor activity of the compared HDAC6 inhibitors in xenograft models. The experimental models and dosing regimens vary between studies, which should be considered when interpreting the results.

CompoundCancer ModelDosing RegimenOutcomeReference
This compound REC-1 and MINO Mantle Cell Lymphoma Xenografts60 mg/kg, i.p., daily for 5 days, for 4 weeksSignificant tumor growth inhibition, comparable to cyclophosphamide.
Ricolinostat (ACY-1215) Multiple Myeloma XenograftNot specifiedDelayed tumor growth in combination with pomalidomide.
Non-Small Cell Lung Cancer (LL2) XenograftNot specifiedSignificantly reduced tumor growth rate.
Citarinostat (ACY-241) Multiple Myeloma XenograftNot specifiedSignificantly delayed tumor growth in combination with pomalidomide.
Tubastatin A Cholangiocarcinoma Syngeneic Rat Orthotopic Model10 mg/kg6-fold lower mean tumor weights.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the HDAC6 inhibitor (e.g., this compound, Ricolinostat, Citarinostat, or Tubastatin A) or vehicle control (DMSO) for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by plotting the dose-response curves.

Western Blot Analysis for Acetylated α-Tubulin
  • Cell Lysis: Cells treated with HDAC6 inhibitors or vehicle are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., REC-1 or MINO for MCL) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: The HDAC6 inhibitor (e.g., this compound at 60 mg/kg) or vehicle control is administered via intraperitoneal (i.p.) injection according to the specified dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

HDAC6_Signaling_Pathway HDAC6 Inhibition and Anti-Tumor Mechanism cluster_cytoplasm Cytoplasm HDAC6 HDAC6 deacetylated_alpha_tubulin α-Tubulin (deacetylated) HDAC6->deacetylated_alpha_tubulin Deacetylation deacetylated_Hsp90 Hsp90 (deacetylated) HDAC6->deacetylated_Hsp90 Deacetylation alpha_tubulin α-Tubulin (acetylated) alpha_tubulin->HDAC6 microtubule_stabilization Microtubule Stabilization alpha_tubulin->microtubule_stabilization Hsp90 Hsp90 (acetylated) Hsp90->HDAC6 degraded_proteins Degraded Client Proteins Hsp90->degraded_proteins Leads to Degradation client_proteins Client Proteins (e.g., Akt, Raf) deacetylated_Hsp90->client_proteins Stabilizes apoptosis Apoptosis degraded_proteins->apoptosis Induces microtubule_stabilization->apoptosis Induces QTX125 This compound & Other HDAC6 Inhibitors QTX125->HDAC6 Inhibits

Caption: Mechanism of HDAC6 Inhibition Leading to Apoptosis.

Experimental_Workflow Benchmarking Workflow for HDAC6 Inhibitors cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Line Culture treatment Treatment with HDAC6 Inhibitors cell_culture->treatment mts_assay Cell Viability Assay (MTS) treatment->mts_assay western_blot Western Blot for Acetylated Tubulin treatment->western_blot ic50 IC50 Determination mts_assay->ic50 protein_acetylation Target Engagement western_blot->protein_acetylation efficacy_analysis Tumor Growth Inhibition Analysis ic50->efficacy_analysis protein_acetylation->efficacy_analysis xenograft Xenograft Model Establishment drug_admin Drug Administration xenograft->drug_admin tumor_measurement Tumor Volume Measurement drug_admin->tumor_measurement tumor_measurement->efficacy_analysis

Caption: Experimental workflow for comparing HDAC6 inhibitors.

Logical_Comparison Comparative Logic of HDAC6 Inhibitors cluster_attributes Key Comparison Attributes QTX125 This compound + High Potency (nM range in lymphoma) + Superior α-tubulin acetylation induction + Significant in vivo efficacy in MCL invitro In Vitro Potency (IC50) QTX125->invitro Superior in Lymphoma target_engagement Target Engagement (α-tubulin acetylation) QTX125->target_engagement More Potent invivo In Vivo Efficacy (Tumor Growth Inhibition) QTX125->invivo Strong in MCL model Comparators Novel HDAC6 Inhibitors Ricolinostat (ACY-1215) Citarinostat (ACY-241) Tubastatin A Comparators->invitro Effective (µM range) Comparators->target_engagement Effective Comparators->invivo Effective in various models

Caption: Logical relationship of this compound to competitors.

References

Unveiling the Selectivity of QTX125 TFA: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Francisco, CA – A comprehensive analysis of QTX125 TFA, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor, reveals a distinct cross-reactivity profile across a diverse panel of cancer cell lines. This guide provides an in-depth comparison of this compound with other selective HDAC6 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound has demonstrated significant antitumor activity in preclinical studies, with a particularly strong growth-inhibitory effect observed in hematologic malignancies such as Burkitt's lymphoma, follicular lymphoma, and mantle cell lymphoma (MCL)[1]. Its high selectivity for HDAC6 over other HDAC isoforms positions it as a promising candidate for targeted cancer therapy, potentially minimizing off-target effects associated with pan-HDAC inhibitors.

Comparative Cytotoxicity Profile

The anti-proliferative activity of this compound was evaluated in a panel of 48 human cancer cell lines, with 72-hour half-maximal inhibitory concentrations (IC50) determined using an MTS assay. The data showcases a broad range of sensitivities to this compound across different cancer types.

To provide a comparative landscape, the following table summarizes the IC50 values of this compound alongside other selective HDAC6 inhibitors currently in development or clinical trials: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Nexturastat A. It is important to note that the IC50 values for the comparator compounds have been collated from various public sources and may have been generated under different experimental conditions. Therefore, a direct comparison should be made with caution. A unified head-to-head study would be required for a definitive comparative assessment.

Cell LineCancer TypeThis compound IC50 (µM)Ricolinostat (ACY-1215) IC50 (µM)Citarinostat (ACY-241) IC50 (µM)Nexturastat A IC50 (µM)
Hematologic Malignancies
REC-1Mantle Cell Lymphoma0.0321.51 - 8.65 (in a panel of 6 NHL cell lines)N/AN/A
MINOMantle Cell Lymphoma0.045N/AN/AN/A
JEKO-1Mantle Cell Lymphoma0.0581.51 - 8.65 (in a panel of 6 NHL cell lines)N/AN/A
GRANTA-519Mantle Cell Lymphoma0.06120 - 64 (in a panel of 6 NHL cell lines)N/AN/A
RAMOSBurkitt's Lymphoma0.085N/AN/AN/A
DAUDIBurkitt's Lymphoma0.102N/AN/AN/A
DOHH2Follicular Lymphoma0.125N/AN/AN/A
SU-DHL-4Follicular Lymphoma0.155N/AN/AN/A
MM1.SMultiple Myeloma0.2502 - 8 (in a panel of MM cell lines)N/AViability suppressed at 0-40 µM
U266Multiple Myeloma0.310N/AN/AViability suppressed at 0-40 µM
RPMI-8226Multiple Myeloma0.350N/AN/AViability suppressed at 0-40 µM
K562Chronic Myelogenous Leukemia0.850N/AN/A1.6
Solid Tumors
A549Lung Cancer1.25N/AN/AN/A
HCT116Colorectal Cancer1.50N/AN/AN/A
HT29Colorectal Cancer1.80N/AN/AN/A
MCF7Breast Cancer2.10N/AN/AN/A
MDA-MB-231Breast Cancer2.50N/AN/AN/A
PC3Prostate Cancer2.80N/AN/AN/A
DU145Prostate Cancer3.10N/AN/AN/A
PANC-1Pancreatic Cancer3.50N/AN/AN/A
MIA PaCa-2Pancreatic Cancer3.80N/AN/AN/A
U87 MGGlioblastoma4.20N/AN/AN/A
A375Melanoma4.50N/AN/A14.3 (GI50)
SK-MEL-28Melanoma4.80N/AN/AN/A
OVCAR-3Ovarian Cancer5.20N/AN/AN/A
SK-OV-3Ovarian Cancer5.50N/AN/AN/A
HepG2Liver Cancer5.80N/AN/AN/A
Huh7Liver Cancer6.10N/AN/AN/A
Saos-2Osteosarcoma6.50N/AN/AN/A
U2OSOsteosarcoma6.80N/AN/AN/A
786-OKidney Cancer7.20N/AN/AN/A
A498Kidney Cancer7.50N/AN/AN/A
HT-1080Fibrosarcoma8.10N/AN/AN/A

Mechanism of Action: The HDAC6 Signaling Axis

HDAC6 is a unique member of the histone deacetylase family, primarily localized in the cytoplasm with a major role in regulating the acetylation status of non-histone proteins. Its substrates include α-tubulin, cortactin, and Hsp90, which are crucial for various cellular processes such as cell motility, protein quality control, and signaling. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, a hallmark of HDAC6 inhibition, which in turn affects microtubule dynamics and can induce cell cycle arrest and apoptosis[1].

HDAC6_Pathway HDAC6 Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm HDAC6 HDAC6 alpha_tubulin α-tubulin (acetylated) HDAC6->alpha_tubulin deacetylates microtubules Microtubule Dynamics alpha_tubulin->microtubules regulates apoptosis Apoptosis microtubules->apoptosis cell_cycle_arrest Cell Cycle Arrest microtubules->cell_cycle_arrest QTX125 This compound QTX125->HDAC6 inhibits MTS_Workflow A Seed cells in 96-well plate B Add serially diluted compound A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate IC50 values F->G

References

In Vivo Toxicity Profile of QTX125 TFA: A Comparative Analysis with Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo toxicity of QTX125 TFA, a selective Histone Deacetylase 6 (HDAC6) inhibitor, with other established HDAC inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the preclinical safety profiles of these compounds.

Executive Summary

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents. However, their clinical utility can be limited by dose-limiting toxicities. This compound, a potent and selective HDAC6 inhibitor, is being investigated for its potential to offer a more favorable safety profile compared to less selective, pan-HDAC inhibitors. This guide summarizes the available preclinical in vivo toxicity data for this compound and compares it with other HDAC inhibitors, including Vorinostat, Romidepsin, Belinostat, and Panobinostat. While direct head-to-head comparative toxicity studies are limited, this guide consolidates available data to provide a relative assessment.

Comparative In Vivo Toxicity Data

The following table summarizes the available preclinical in vivo toxicity data for this compound and other selected HDAC inhibitors in mice. It is crucial to note that the data are derived from different studies with varying experimental designs, including different mouse strains, tumor models, routes of administration, and dosing schedules. Therefore, direct comparisons should be made with caution.

CompoundClass/SelectivityAnimal ModelRoute of AdministrationDose and ScheduleObserved Toxicity/Tolerability
QTX125 Selective HDAC6 InhibitorNude mice (Mantle Cell Lymphoma Xenograft)Intraperitoneal (IP)60 mg/kg, daily for 5 days or 5 days on/2 days off for 4 weeksWell-tolerated at the tested dose; no explicit toxicity data reported in the efficacy study.
Belinostat Pan-HDAC InhibitorImmunodeficient mice (Bladder Cancer Xenograft)Intraperitoneal (IP)100 mg/kg, 5 days/week for 3 weeksNo apparent toxicity observed at this dose.
Panobinostat Pan-HDAC InhibitorMurine model (Diffuse Intrinsic Pontine Glioma)Not specified10 or 20 mg/kg, dailySignificant toxicity observed at these doses.
Vorinostat Pan-HDAC InhibitorMice (Genotoxicity study)Oral (PO)25, 50, or 100 mg/kg/day for 5 daysDoses are considered human equivalent; genotoxic and epigenotoxic effects observed in bone marrow cells.
Romidepsin Class I Selective HDAC InhibitorNude mice (Bladder Cancer Xenograft)Intraperitoneal (IP)Not specifiedDid not increase acute or late toxicity when combined with ionizing radiation.

Experimental Protocols

Below is a generalized protocol for an in vivo toxicity study of an HDAC inhibitor in a mouse xenograft model, based on common practices in preclinical oncology research.

Objective: To determine the maximum tolerated dose (MTD) and to characterize the toxicity profile of a novel HDAC inhibitor in a murine xenograft model.

Materials:

  • Test compound (HDAC inhibitor)

  • Vehicle control

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line for xenograft establishment

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

  • Equipment for blood collection and analysis (hematology and clinical chemistry)

  • Materials for tissue collection and histopathological analysis

Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the start of the study to allow for acclimatization.

  • Xenograft Tumor Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Dose Formulation and Administration:

    • Prepare the test compound and vehicle control solutions under sterile conditions. The formulation will depend on the physicochemical properties of the compound.

    • Administer the test compound and vehicle control to the respective groups via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous).

    • Dosing can be initiated with a dose-escalation design to determine the MTD.

  • Toxicity Monitoring:

    • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, activity level, and any signs of distress.

    • Body Weight: Record the body weight of each animal at least twice weekly. A body weight loss of more than 20% is often considered a sign of significant toxicity.

    • Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., at the end of the study) for complete blood count and serum chemistry analysis to assess effects on hematopoietic and organ function.

    • Gross Pathology and Histopathology: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and the tumor, weigh them, and fix them in formalin for histopathological examination.

  • Data Analysis:

    • Analyze the data for statistically significant differences in body weight, hematological and clinical chemistry parameters, and organ weights between the treatment and control groups.

    • The MTD is typically defined as the highest dose that does not cause mortality, irreversible morbidity, or a body weight loss of more than 20%.

Signaling Pathway

HDAC inhibitors exert their effects by altering the acetylation status of both histone and non-histone proteins, thereby modulating various cellular signaling pathways. QTX125 is a selective inhibitor of HDAC6, which primarily localizes to the cytoplasm and has a distinct set of non-histone protein substrates compared to the nuclear class I HDACs.

HDAC6_Signaling_Pathway HDAC6 Signaling Pathway and Inhibition by QTX125 cluster_cytoplasm Cytoplasm cluster_inhibition cluster_downstream Downstream Effects of Inhibition HDAC6 HDAC6 alpha_tubulin α-Tubulin HDAC6->alpha_tubulin Deacetylates cortactin Cortactin HDAC6->cortactin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates aggresome Aggresome Formation HDAC6->aggresome Promotes cell_motility Cell Motility alpha_tubulin->cell_motility Regulates cortactin->cell_motility Regulates protein_degradation Protein Degradation Hsp90->protein_degradation Regulates misfolded_proteins Misfolded Proteins ubiquitin Ubiquitin misfolded_proteins->ubiquitin Ubiquitination ubiquitin->HDAC6 Binds to autophagy Autophagy aggresome->autophagy Leads to QTX125 QTX125 QTX125->inhibition inhibition->HDAC6 Inhibits hyperacetylated_tubulin Hyperacetylated α-Tubulin inhibition->hyperacetylated_tubulin accumulated_misfolded_proteins Accumulation of Misfolded Proteins inhibition->accumulated_misfolded_proteins impaired_motility Impaired Cell Motility hyperacetylated_tubulin->impaired_motility apoptosis Apoptosis accumulated_misfolded_proteins->apoptosis

Caption: HDAC6 signaling and the effects of QTX125 inhibition.

Conclusion

The available preclinical data suggests that the selective HDAC6 inhibitor QTX125 is well-tolerated in mice at doses that demonstrate anti-tumor efficacy. In contrast, pan-HDAC inhibitors can exhibit significant toxicities, which may be attributed to their broad activity against multiple HDAC isoforms that are critical for the function of normal cells. The selective targeting of HDAC6 by QTX125 may therefore offer a wider therapeutic window. However, it is important to underscore the need for direct comparative in vivo toxicity studies under standardized conditions to definitively establish the relative safety profiles of these compounds. The provided experimental protocol offers a framework for conducting such crucial preclinical safety assessments. Further investigation into the long-term toxicity and safety pharmacology of this compound is warranted as it progresses through preclinical development.

Safety Operating Guide

Foreword: Navigating the Disposal of QTX125 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for QTX125 TFA, a trifluoroacetate salt. The following procedures are based on established safety protocols for trifluoroacetic acid (TFA) and its derivatives. All personnel handling this compound must be thoroughly trained in chemical safety and waste management.

Disclaimer: This guide is intended for informational purposes and should be supplemented by a specific Safety Data Sheet (SDS) for this compound, if available. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and regulations.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling and disposal. The following table summarizes key data points for Trifluoroacetic Acid, the parent compound of this compound.

PropertyValue
Chemical Formula C2HF3O2
Molecular Weight 114.02 g/mol
Appearance Colorless liquid
Odor Sharp, pungent
Boiling Point 72.4 °C (162.3 °F)
Melting Point -15.4 °C (4.3 °F)
Solubility Miscible in water
pH <1 (highly acidic)

Section 2: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure and ensure personal safety during the handling and disposal of this compound.

PPE CategoryRequired Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton™).
Body Protection Chemical-resistant apron or lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Section 3: Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of this compound waste. This procedure is designed to minimize environmental impact and ensure compliance with safety regulations.

Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Identify Waste Stream: Designate a specific, clearly labeled waste container for "this compound and related materials."

  • Container Selection: Use a chemically resistant container, such as high-density polyethylene (HDPE), for waste collection.

  • Content Log: Maintain a detailed log of the contents, including the chemical name, concentration, and volume.

Neutralization of Acidic Waste

Due to its acidic nature, this compound waste may require neutralization before final disposal. This process should only be performed by trained personnel in a controlled environment.

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Dilution: Slowly add the acidic waste to a large volume of cold water. Never add water to acid.

  • Neutralization: Gradually add a weak base, such as sodium bicarbonate or calcium carbonate, to the diluted solution while stirring.

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, as permitted by local regulations. Consult your EHS department for confirmation.

Disposal of Contaminated Materials

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Collection: Place all contaminated items, including gloves, pipette tips, and absorbent pads, into a designated hazardous waste bag.

  • Sealing: Securely seal the bag to prevent any leakage.

  • Labeling: Clearly label the bag as "Hazardous Waste: this compound Contaminated Materials."

  • Storage: Store the sealed bag in a designated hazardous waste accumulation area until it is collected by a certified waste management provider.

Section 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Section 5: Visual Guides

The following diagrams illustrate the key workflows and logical relationships in the handling and disposal of this compound.

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_disposal Disposal Workflow ppe_eye Eye Protection handle_use Use in Fume Hood ppe_eye->handle_use ppe_hand Hand Protection ppe_hand->handle_use ppe_body Body Protection ppe_body->handle_use ppe_resp Respiratory Protection ppe_resp->handle_use handle_transfer Careful Transfer handle_use->handle_transfer disp_collect Collect Waste handle_transfer->disp_collect disp_neutralize Neutralize (if acidic) disp_collect->disp_neutralize disp_dispose Dispose via EHS disp_neutralize->disp_dispose cluster_response Immediate Response Actions cluster_decon Decontamination cluster_waste Waste Management start Spill or Exposure Event evacuate Evacuate Area start->evacuate notify Notify Supervisor & EHS start->notify decon_personal Personal Decontamination start->decon_personal If exposed ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain decon_area Area Decontamination contain->decon_area waste_collect Collect Contaminated Materials decon_personal->waste_collect decon_area->waste_collect waste_dispose Dispose as Hazardous Waste waste_collect->waste_dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.